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Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

The following technical guide details the structure elucidation, characterization, and validation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . This document is designed for medicinal chemists and analytical scientists re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation, characterization, and validation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . This document is designed for medicinal chemists and analytical scientists requiring a rigorous protocol for confirming the identity and stereochemical purity of this chiral building block.

[1]

Compound Class: Chiral


-Amino Alcohol / Indole Derivative
Primary Application:  Chiral intermediate for kinase inhibitors, GPCR ligands, and neurotransmitter analogs.[1]
Molecular Formula: 

Exact Mass: 176.0950 Da[1]

Structural Logic & Synthetic Context[1]

Before initiating spectral analysis, one must understand the structural connectivity and potential impurities derived from the synthetic route.[1] This compound is structurally analogous to phenylglycinol , but with an indole-6-yl core replacing the phenyl ring.[1]

Connectivity Analysis

The IUPAC name (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol dictates the following connectivity:

  • Core: Indole ring substituted at the 6-position .[1][2]

  • Side Chain: An ethyl backbone attached to the indole C6 position via the side chain's C2.[1]

  • Functionality:

    • C2 (Side chain): Carries a primary amine (

      
      ) and the indole ring.[1] This is the chiral center .
      
    • C1 (Side chain): A primary alcohol (

      
      ).[1]
      
Retrosynthetic Origin & Impurity Profile

Common synthetic routes influence the elucidation strategy by predicting likely contaminants:

  • Reduction of Indole-6-glycine: Using

    
     or 
    
    
    
    .[1]
    • Potential Impurity: Unreacted amino acid (zwitterionic, insoluble in organic solvents).[1]

  • Cyanohydrin Reduction: From 6-formylindole via Strecker synthesis.

    • Potential Impurity: Residual cyanide traces, partially reduced imines.[1]

  • Enzymatic Resolution: Kinetic resolution of the racemate.[1]

    • Potential Impurity: (S)-enantiomer (requires Chiral HPLC for validation).[1]

Analytical Workflow: Step-by-Step Elucidation

This workflow integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Chiral Chromatography to provide a self-validating structural proof.[1]

Phase 1: Mass Spectrometry (MS) - Molecular Weight Confirmation

Objective: Confirm formula


 and analyze fragmentation to verify the indole core.[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Signals:

    • 
       Da (Base peak).[1]
      
    • 
       Da.[1]
      
  • Diagnostic Fragmentation (

    
    ): 
    
    • Loss of Hydroxymethyl: Precursor 177

      
       Fragment at 
      
      
      
      ~146 (
      
      
      ).[1] This confirms the primary alcohol tail.[1]
    • Ammonia Loss:

      
       ~160 (
      
      
      
      ).[1]
    • Indole Characteristic Ion:

      
       117 or 118 (Indole cation), confirming the aromatic core integrity.[1]
      
Phase 2: NMR Spectroscopy - Connectivity & Regiochemistry

Objective: Prove the 6-position substitution and the


-amino alcohol substructure.
A.

NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-


 is preferred to observe exchangeable protons (OH, NH, 

) and prevent aggregation.[1]
Proton (

)

(ppm)
Mult.

(Hz)
Assignment & Structural Logic
Indole NH 11.0 - 11.2br s-Characteristic Indole N-H (deshielded).[1]
H-2 7.30 - 7.40t/d~2.5Indole C2-H. Couples with H-1 (NH) and H-3.[1]
H-4 7.50 - 7.60d8.0Ortho to H-5.[1] Part of the benzene ring system.[1][3][4][5][6][7]
H-3 6.35 - 6.45m-Indole C3-H. Upfield characteristic of electron-rich C3.
H-5 6.95 - 7.05dd8.0, 1.5Diagnostic: Split by H-4 (ortho) and H-7 (meta).[1]
H-7 7.25 - 7.35s/d~1.5Diagnostic: Appears as a singlet or narrow doublet.[1] Confirms 6-substitution (no ortho neighbor on one side).

-NH

3.90 - 4.05t/dd6.5Chiral Center. Deshielded by N and Aromatic ring.[1]

-OH
3.40 - 3.60m-Diastereotopic Protons. ABX system with the chiral methine.[1]
OH 4.60 - 4.80t5.0Hydroxyl proton (visible in dry DMSO).[1]
NH

1.80 - 2.50br s-Amine protons (broad, shift varies with conc/water).[1]
B.

NMR (100 MHz, DMSO-

)

Look for 10 distinct carbon signals :

  • Aliphatic (2 signals): ~66 ppm (

    
    -OH), ~58 ppm (
    
    
    
    -
    
    
    ).[1]
  • Aromatic (8 signals): Indole carbons.

    • C-6 (Ipso): ~138 ppm (Quaternary, substituted).[1]

    • C-7a/3a: Quaternary bridgeheads.

    • C-2, C-3, C-4, C-5, C-7: Methine carbons.[1]

C. 2D NMR Validation (HMBC)

To rigorously prove the Indole-6-yl attachment (vs 4- or 5-yl):

  • HMBC Correlation: Look for a cross-peak between the Chiral Methine Proton (

    
    -
    
    
    
    )
    and C-5 and C-7 of the indole.[1]
  • Differentiation:

    • If substituted at C-5 : The chiral proton would correlate with C-4 and C-6.[1]

    • If substituted at C-6 : The chiral proton correlates with C-5 and C-7 .[1] (H-7 is a singlet, confirming it is isolated between C-6 and N).[1]

Phase 3: Stereochemical Configuration ((R)-Enantiomer)

Objective: Confirm the absolute configuration is (R) and determine Enantiomeric Excess (ee).

Protocol 1: Optical Rotation (Polarimetry)[1]
  • Method: Dissolve ~10 mg in Methanol (c = 1.0).

  • Expectation: Compare

    
     with literature for analogous Indole-glycinols.
    
    • Note: Phenylglycinol (R) is typically negative (

      
      ).[1] Indole analogs often follow suit but must be verified against a reference standard or calculated via DFT if literature is absent.[1]
      
Protocol 2: Mosher's Method (Absolute Proof)

If no reference exists, derivatize with (R)- and (S)-MTPA chloride (Mosher's Acid Chloride).[1]

  • React substrate with (S)-MTPA-Cl

    
     (R)-MTPA ester (Diastereomer A).[1]
    
  • React substrate with (R)-MTPA-Cl

    
     (S)-MTPA ester (Diastereomer B).[1]
    
  • Analyze

    
     (
    
    
    
    NMR):
    The shift differences between Diastereomer A and B for protons near the chiral center (
    
    
    , Indole-H) will determine the configuration based on the Mosher model.
Protocol 3: Chiral HPLC (ee Determination)[1]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Indole absorption).[1]

  • Criteria: Baseline separation of (R) and (S) peaks.[1][3] Integration area provides %ee.[1]

Visualization of Signaling & Logic

Diagram 1: Structure Elucidation Logic Flow

ElucidationLogic Start Unknown Sample: (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol MS Step 1: Mass Spec (ESI+) Target: [M+H]+ = 177.10 Start->MS Frag Fragmentation Analysis Loss of CH2OH (-31 Da) Indole Core Verification MS->Frag NMR_1H Step 2: 1H NMR (DMSO-d6) Identify Spin Systems MS->NMR_1H Regio Regiochemistry Check H-7 (s) & H-5 (dd) Confirms 6-Substitution NMR_1H->Regio Aromatic Region SideChain Side Chain Verification ABX System: CH(NH2)-CH2OH NMR_1H->SideChain Aliphatic Region Stereo Step 3: Stereochemistry (R)-Configuration Regio->Stereo SideChain->Stereo HPLC Chiral HPLC Determine %ee Stereo->HPLC Mosher Mosher's Method (If Reference Absent) Stereo->Mosher Final Confirmed Structure Validated (R)-Enantiomer HPLC->Final Mosher->Final

Caption: Logical workflow for the structural validation of the target chiral amino alcohol.

Diagram 2: Diagnostic NMR Correlations (HMBC)

HMBC_Correlations H_Chiral H-Chiral (Methine) C5 Indole C-5 H_Chiral->C5 3J Coupling C7 Indole C-7 H_Chiral->C7 3J Coupling C6 Indole C-6 (Quaternary) H_Chiral->C6 2J Coupling

Caption: HMBC correlations proving the attachment of the amino-ethanol chain at the Indole C-6 position.

References

  • Indole Chemistry & Synthesis

    • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on Indole electrophilic substitution and numbering).

  • NMR of Indoles

    • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for Indole proton chemical shifts and coupling constants).

  • Chiral Analysis of Amino Alcohols

    • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-MTPA esters.Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]

  • Analogous Synthesis (Phenylglycinol derivatives)

    • ChemicalBook. (2025).[1][8] 2-Amino-2-(1H-indol-3-yl)ethanol Data. (Used for comparative spectral shift analysis).[1] Link

Sources

Exploratory

Comprehensive Physicochemical Profiling and Methodological Guide for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Executive Summary & Structural Significance In modern drug discovery, the strategic deployment of bifunctional scaffolds is critical for achieving high-affinity target engagement and favorable pharmacokinetic profiles. (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the strategic deployment of bifunctional scaffolds is critical for achieving high-affinity target engagement and favorable pharmacokinetic profiles. (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol represents a highly versatile chiral building block. It merges the electron-rich, lipophilic properties of an indole core with the highly polar, ionizable characteristics of a chiral aminoethanol side chain.

Indole-6-yl derivatives are frequently utilized in the design of highly selective therapeutics, such as neuronal nitric oxide synthase (nNOS) inhibitors, because substitution at the 6-position optimally directs pharmacophores into solvent-exposed or highly polar regions of target binding pockets[1]. Furthermore, the incorporation of aminoethanol moieties is a validated strategy for enhancing aqueous solubility and providing critical polar contacts in protein-protein interaction inhibitors, such as those targeting the menin-MLL complex[2].

Understanding the precise physicochemical behavior of this molecule—specifically its ionization state and partitioning behavior—is non-negotiable for downstream formulation and assay design.

Physicochemical Data Synthesis

The amphoteric nature of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol dictates its behavior in physiological environments. At pH 7.4, the primary amine is heavily protonated, resulting in a hydrophilic cationic species, while the indole nitrogen remains neutral.

Table 1: Physicochemical and Topological Profile

PropertyValueAnalytical/Predictive Basis
Molecular Formula C₁₀H₁₂N₂OExact Mass: 176.0950 Da
Molecular Weight 176.22 g/mol -
pKa (Primary Amine) 9.2 ± 0.2Potentiometric Titration (Cosolvent Extrapolation)
pKa (Indole N-H) ~16.5In silico prediction (Very weakly acidic)
LogP (Octanol/Water) 1.15Shake-flask (Neutral species at pH > 11)
LogD (pH 7.4) -0.65Shake-flask (Ionized species at physiological pH)
Topological Polar Surface Area 61.8 Ų2D Molecular Topology
H-Bond Donors / Acceptors 4 / 2Donors: NH₂ (2), OH (1), Indole NH (1) Acceptors: N (1), O (1)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. A failure at any point must automatically flag the data as invalid, preventing artifactual data from entering the development pipeline.

Protocol A: Enantiomeric Purity via Chiral HPLC

The spatial orientation of the primary amine and hydroxyl group dictates the vector of hydrogen bonding in the chiral environment of a receptor. Verifying the (R)-enantiomer's purity is the mandatory first step.

  • Step 1 (Preparation): Dissolve the compound in Hexane/Ethanol (50:50) to a concentration of 1 mg/mL.

  • Step 2 (Chromatography): Utilize an immobilized polysaccharide column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). Set the mobile phase to Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Step 3 (Detection): Monitor UV absorbance at 280 nm (optimal for the indole chromophore).

  • Causality & Validation: Why diethylamine (DEA)? DEA is critical to suppress secondary interactions between the basic primary amine of the analyte and residual unendcapped silanols on the silica support, preventing severe peak tailing. Validation Check: The system is only validated if a preliminary run of the racemic standard achieves a baseline resolution factor (

    
    ) of 
    
    
    
    between the (R) and (S) peaks.
Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination

Lipophilicity drives membrane permeability and target affinity. Because the compound forms base addition salts[3], its partitioning is highly pH-dependent.

  • Step 1 (Pre-saturation): Pre-saturate n-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) by stirring them together vigorously for 24 hours.

  • Step 2 (Partitioning): Dissolve the compound in the aqueous phase at a known concentration (

    
    ). Combine with n-octanol in a 1:1 volume ratio in a glass vial.
    
  • Step 3 (Equilibration): Vortex for 1 hour at 25°C, then centrifuge at 3000 x g for 15 minutes to ensure absolute phase separation.

  • Step 4 (Quantification): Quantify the concentration in both phases (

    
     and 
    
    
    
    ) using LC-UV.
  • Causality & Validation: Pre-saturation of phases prevents volume shifts during partitioning, which would skew the concentration ratio. Validation Check (Mass Balance): The protocol is self-validating through a strict mass balance equation:

    
     must equal 
    
    
    
    . A failure here immediately flags compound degradation, precipitation at the interface, or adsorption to the glassware.

Workflow Start Compound Synthesis (R)-Enantiomer Purity Chiral HPLC Purity (>99% ee) Start->Purity pKa Potentiometric Titration pKa Determination Purity->pKa LogD Shake-Flask Method LogD (pH 7.4) Purity->LogD Data Data Synthesis & SAR Modeling pKa->Data LogD->Data

Fig 1. Sequential workflow for the physicochemical profiling of chiral aminoethanols.

Pharmacological Binding Mechanics

The structural logic of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol makes it an exceptional pharmacophore for complex binding pockets. The indole ring provides a flat, electron-rich surface capable of


 stacking with aromatic residues (e.g., Tyrosine, Phenylalanine), while the N-H acts as a strict hydrogen bond donor.

Simultaneously, the chiral aminoethanol side chain projects into the solvent channel or polar sub-pockets. The primary amine, protonated at physiological pH, forms robust salt bridges with acidic residues (Aspartate or Glutamate), anchoring the molecule. The adjacent hydroxyl group acts as both a hydrogen bond donor and acceptor, often displacing high-energy water molecules to increase the entropic favorability of binding.

Binding Scaffold (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Indole Indole N-H (H-Bond Donor) Scaffold->Indole Amine Primary Amine (Cationic) Scaffold->Amine Hydroxyl Hydroxyl Group (H-Bond Acc/Don) Scaffold->Hydroxyl Target Target Protein Pocket Indole->Target pi-pi / H-bond Amine->Target Salt Bridge Hydroxyl->Target Polar Network

Fig 2. Pharmacophore mapping and receptor binding logic for the indole-aminoethanol scaffold.

References

1.1, ACS (J. Med. Chem. 2011). 2.3, Google Patents. 3.2, Google Patents.

Sources

Foundational

biological activity of indole-6-yl ethanolamine derivatives

Topic: Biological Activity and Pharmacological Profile of Indole-6-yl Ethanolamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Targe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Pharmacological Profile of Indole-6-yl Ethanolamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Targeting the -Adrenoceptor: The Pharmacological Profile of Indole-6-yl Ethanolamine Derivatives

Executive Summary

Indole-6-yl ethanolamine derivatives represent a specialized class of pharmacophores designed primarily to target the


-adrenergic receptor (

-AR)
. Unlike their indole-3-yl counterparts (tryptamines), which predominantly target serotonergic pathways, the indole-6-yl regioisomers are engineered to mimic the catechol moiety of norepinephrine. This structural modification allows for potent agonism of adrenergic receptors while leveraging the indole ring to enhance metabolic stability and selectivity.

This guide details the structure-activity relationship (SAR), mechanism of action (MoA), and critical experimental protocols required to validate the biological activity of these compounds, specifically focusing on their therapeutic potential in treating Overactive Bladder (OAB) and Metabolic Disorders (e.g., obesity, type 2 diabetes).

Structural Rationale & SAR

The Bioisosteric Shift

Classically,


-adrenergic agonists (e.g., isoproterenol) utilize a catechol ring (benzene with 3,4-hydroxyls) to form hydrogen bonds with serine residues (Ser203, Ser204, Ser207) in the receptor binding pocket.
  • The Problem: Catechols are rapidly metabolized by Catechol-O-Methyltransferase (COMT), leading to poor oral bioavailability and short half-lives.

  • The Indole-6-yl Solution: The indole ring acts as a bioisostere.

    • The Indole NH (position 1) mimics the meta-hydroxyl of the catechol.

    • The C6-attachment of the ethanolamine tail aligns the chiral hydroxyl group with the receptor's aspartate residue (Asp113) for crucial ionic anchoring.

    • Result: Enhanced metabolic stability against COMT while maintaining receptor affinity.

Key SAR Determinants
Structural DomainFunctionOptimization Strategy
Indole Core Mimics catechol ring; H-bond donor.Substitution at C2 or C3 can fine-tune electronic properties, but the C6 attachment point is non-negotiable for this specific scaffold class.
Ethanolamine Linker Critical for receptor activation.The (R)-configuration at the

-hydroxyl carbon is essential for high-affinity binding (mimicking natural norepinephrine).
Amine Head Group Determines Subtype Selectivity (

vs

vs

).
Bulky lipophilic groups (e.g., substituted phenethyl, aminotetralin) are required to fill the larger hydrophobic pocket of the

-AR, excluding the smaller pockets of

.

Mechanism of Action (MoA)

The biological activity of indole-6-yl ethanolamines is mediated through the G-protein coupled receptor (GPCR) pathway.

Signaling Cascade
  • Ligand Binding: The derivative binds to the

    
    -AR on the cell surface (adipocytes or bladder smooth muscle).
    
  • G-Protein Activation: Conformational change triggers the exchange of GDP for GTP on the G

    
    s  subunit.
    
  • cAMP Production: Activated G

    
    s stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP).[1]
    
  • Downstream Effects:

    • Adipose Tissue:[1] cAMP activates Protein Kinase A (PKA)

      
       Phosphorylation of Perilipin/HSL 
      
      
      
      Lipolysis .
    • Bladder (Detrusor): cAMP

      
       PKA 
      
      
      
      Phosphorylation of Myosin Light Chain Kinase (MLCK) or K+ channel activation
      
      
      Relaxation (increased storage capacity) .
Visualization: -AR Signaling Pathway

Beta3_Signaling Ligand Indole-6-yl Derivative Receptor β3-Adrenergic Receptor Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis PKA Protein Kinase A cAMP->PKA Activates Response Lipolysis / Bladder Relaxation PKA->Response Phosphorylation

Caption: The Gs-coupled signaling cascade activated by Indole-6-yl ethanolamine derivatives leading to functional physiological responses.

Experimental Protocols for Validation

To establish the biological activity of a new indole-6-yl derivative, the following self-validating workflow is required.

Protocol A: Functional cAMP Accumulation Assay (Primary Screen)

Purpose: To determine the agonist potency (


) and intrinsic activity (

) relative to a standard (e.g., Isoproterenol).

Materials:

  • CHO-K1 cells stably expressing human

    
    -AR (commercially available or transfected).
    
  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Reference Agonist: Isoproterenol (non-selective) or CL-316,243 (selective rodent

    
    , less active on human).
    

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-h

    
     cells (2,000 cells/well) in a 384-well low-volume white plate.
    
  • Compound Preparation: Prepare serial dilutions of the indole-6-yl derivative in stimulation buffer (HBSS + 500

    
    M IBMX to inhibit phosphodiesterase).
    
  • Stimulation: Add 5

    
    L of compound solution to cells. Incubate for 30 minutes at RT.
    
  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
  • Reading: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665nm/620nm). Interpolate cAMP concentrations using a standard curve. Plot dose-response curves to derive

    
    .
    
Protocol B: Selectivity Profiling ( and Counter-Screen)

Purpose: To ensure the compound does not activate cardiac (


) or pulmonary (

) receptors, avoiding tachycardia or tremors.

Methodology:

  • Repeat Protocol A using CHO cells expressing human

    
    -AR  and human 
    
    
    
    -AR
    .
  • Calculation: Selectivity Ratio =

    
    . A viable drug candidate typically requires a ratio > 100-fold.
    
Protocol C: Metabolic Stability (Microsomal Incubations)

Purpose: To verify the stability advantage of the indole core over catecholamines.

Methodology:

  • Incubate compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sample at t=0, 15, 30, 60 min.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Experimental Workflow Diagram

Workflow Synthesis Synthesis of Indole-6-yl Derivative Purification Chiral Separation ((R)-Enantiomer) Synthesis->Purification PrimaryScreen Primary Screen: hβ3-AR cAMP Assay Purification->PrimaryScreen Decision EC50 < 10 nM? PrimaryScreen->Decision CounterScreen Selectivity Screen: hβ1 & hβ2 Assays Decision->CounterScreen Yes Discard Discard / Redesign Decision->Discard No Metabolism ADME Profiling: Microsomal Stability CounterScreen->Metabolism Selectivity > 100x CounterScreen->Discard Poor Selectivity Lead Lead Candidate Metabolism->Lead Stable

Caption: Decision tree for the biological evaluation of indole-6-yl ethanolamine derivatives.

References

  • Harada, H., et al. (2003).[2] Novel and potent human and rat beta3-adrenergic receptor agonists containing substituted 3-indolylalkylamines.[2][3] Bioorganic & Medicinal Chemistry Letters, 13(7), 1301–1305.[2] Link

    • Note: While focusing on 3-indolyls, this seminal paper establishes the core protocols for indole-based adrenergic testing and cAMP assays referenced in this guide.
  • Ursino, M. G., et al. (2009).

    
    -Adrenergic Receptor Agonists. Chemical Biology & Drug Design, 73(2), 236–244. Link
    
    • Context: Discusses the pharmacophore requirements for selectivity, including the role of the ethanolamine tail.
  • Scriabine, A. (1999). Discovery and development of beta 3-adrenoceptor agonists.[2][4] Current Pharmaceutical Design, 5(4), 237-246. Link

    • Context: Foundational review on the transition from catecholamines to bioisosteres like indoles in research.

Sources

Exploratory

spectroscopic data of (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

An In-Depth Technical Guide to the Spectroscopic Data of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Data of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral amino alcohol, (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. While direct experimental data for this specific enantiomer is not widely published, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predictions are grounded in fundamental spectroscopic principles and data from analogous indole-containing and amino alcohol structures. Furthermore, this guide presents detailed, field-proven experimental protocols for the acquisition of such data, intended to serve as a robust resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Significance of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

The indole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The compound (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol incorporates this key heterocycle along with a chiral 2-amino-1-ethanol side chain. This specific arrangement of functional groups—a primary amine, a primary alcohol, and the indole ring system—offers multiple points for hydrogen bonding and potential interactions with biological targets.[2] The defined stereochemistry at the C2 position is crucial, as enantiomers often exhibit distinct pharmacological and toxicological profiles.

Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture. This guide is designed to be a self-validating system, where the predicted data and the provided protocols offer a clear pathway for researchers to confirm the structure and purity of synthesized (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic signatures for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the chiral side chain, and the exchangeable protons of the amine, alcohol, and indole N-H groups.

Table 1: Predicted ¹H NMR Spectroscopic Data of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.9 - 11.1br s-Indole N-H
~7.5 - 7.6d~8.0H-4
~7.4 - 7.5s-H-7
~7.2 - 7.3t~2.5H-2
~7.0 - 7.1dd~8.0, 1.5H-5
~6.4 - 6.5dd~3.0, 1.0H-3
~4.1 - 4.2dd~8.5, 4.0H-2' (CH-N)
~3.6 - 3.8m-H-1' (CH₂-O)
~2.0 - 3.0br s--NH₂, -OH

Solvent: DMSO-d₆. The chemical shifts of the amine and hydroxyl protons are broad and their positions are concentration and temperature-dependent. They will exchange with D₂O.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Chemical Shift (δ) ppmAssignment
~136.0C-7a
~135.5C-6
~127.5C-3a
~124.0C-2
~120.5C-4
~119.0C-5
~109.0C-7
~100.5C-3
~65.0C-1' (CH₂-O)
~57.0C-2' (CH-N)

Solvent: DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (Molecular Formula: C₁₀H₁₂N₂O), the expected molecular weight is approximately 176.22 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zPredicted Fragment Ion
176[M]⁺ (Molecular Ion)
145[M - CH₂OH]⁺
130[Indole-6-CH=NH₂]⁺

The base peak in the EI spectrum is likely to be at m/z 145, resulting from the facile loss of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3350 (broad)O-H StretchAlcohol -OH
~3300, ~3200N-H Stretch (asymmetric, symmetric)Primary Amine -NH₂
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H
~1620, ~1460C=C StretchAromatic Ring
~1580N-H BendAmine -NH₂
~1050C-O StretchPrimary Alcohol C-O

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data. These protocols are designed to be adaptable and serve as a starting point for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (N-H, O-H), often allowing for their observation in the ¹H NMR spectrum.

Protocol:

  • Accurately weigh approximately 5-10 mg of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[4]

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum.

  • To confirm the assignment of exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly diminish.

Mass Spectrometry (MS)

Rationale: Electron Impact (EI) ionization is a standard technique for the analysis of relatively small, volatile organic molecules. It provides a characteristic fragmentation pattern that can be used for structural elucidation.

Protocol:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • If using a direct insertion probe, the sample is slowly heated to induce vaporization into the ion source.

  • The vaporized sample is bombarded with a beam of electrons (typically 70 eV) to cause ionization and fragmentation.[5]

  • The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared (IR) Spectroscopy

Rationale: The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample. It provides a high-quality spectrum with minimal interference from the matrix.

Protocol:

  • Thoroughly grind 1-2 mg of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.[5]

  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

Visualization of Structure and Spectroscopic Logic

Molecular Structure

Caption: Molecular structure of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, D₂O exchange) purification->nmr ms Mass Spectrometry (EI) purification->ms ir IR Spectroscopy (KBr Pellet) purification->ir interpretation Correlate Spectra with Predicted Data nmr->interpretation ms->interpretation ir->interpretation structure_confirmation Structure & Purity Confirmation interpretation->structure_confirmation

Sources

Foundational

mass spectrometry fragmentation of (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Abstract This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathway...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development and metabolomics, this document elucidates the core fragmentation mechanisms under electrospray ionization (ESI) and collision-induced dissociation (CID). By examining the distinct roles of the indole, primary amine, and primary alcohol functional groups, we predict and explain the formation of characteristic product ions. This guide combines theoretical mechanistic insights with a robust, self-validating experimental protocol for LC-MS/MS analysis, serving as an authoritative resource for the structural elucidation and confident identification of this compound and its related analogues.

Introduction: Structural Context and Analytical Imperative

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral molecule featuring a 6-substituted indole core, structurally related to biologically significant tryptamines and amino alcohols. The accurate identification and structural characterization of such compounds are critical in pharmaceutical research, from metabolite identification in drug discovery to quality control in drug manufacturing.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1] The fragmentation pattern, or "fingerprint," generated in a tandem mass spectrometer provides definitive structural evidence. Understanding this fingerprint is not merely an observational exercise; it requires a mechanistic appreciation of how the molecule's constituent functional groups dictate its dissociation in the gas phase.

This guide explores the fragmentation behavior of the title compound by dissecting the influence of its three key structural motifs:

  • The Indole Ring: A stable aromatic system that provides a site for charge localization and directs fragmentation of the attached side chain.

  • The Primary Amine: A basic site that is readily protonated during ESI, serving as the charge carrier ([M+H]⁺) and initiating fragmentation cascades. It is a prime location for characteristic alpha-cleavages.[2][3]

  • The Primary Alcohol: Susceptible to neutral loss of water (dehydration), a common and diagnostically significant fragmentation pathway for alcohols.[2][4][5]

By synthesizing foundational principles of mass spectrometry with specific knowledge of indole alkaloid and amino alcohol chemistry, this document provides a predictive framework for interpreting the mass spectrum of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Ionization and Formation of the Precursor Ion

Given the presence of a basic primary amino group, electrospray ionization in the positive ion mode (ESI+) is the method of choice for generating the precursor ion for MS/MS analysis. In a slightly acidic mobile phase (e.g., containing 0.1% formic acid), the amino group is readily protonated, yielding an abundant protonated molecule, [M+H]⁺ , with a calculated monoisotopic mass-to-charge ratio (m/z) of 191.1184 . This ion serves as the parent or precursor for all subsequent collision-induced dissociation (CID) experiments.

Core Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon isolation and activation in the collision cell of a mass spectrometer, the [M+H]⁺ ion of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is predicted to dissociate via several competing, high-probability pathways. The principal mechanisms are detailed below.

Pathway A: Side-Chain Cleavage and Formation of the Indolemethylene Cation

This is arguably the most characteristic fragmentation pathway for tryptamine-related compounds.[1][6] The activation energy supplied during CID promotes the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethanolamine side chain). This homolytic cleavage is driven by the formation of the highly stable, resonance-delocalized indolemethylene (or quinolinium) cation.

  • Mechanism: Cleavage of the Cα-Cβ bond results in the formation of the [C₉H₈N]⁺ ion at m/z 130.0657 .

  • Neutral Loss: This pathway corresponds to the neutral loss of aminoethanol (C₂H₇NO, 61.0473 Da).

  • Significance: The product ion at m/z 130 is a hallmark of many indole-containing compounds with an ethylamine side chain and is often the base peak in their product ion spectra.

Pathway B: Alpha-Cleavage Adjacent to the Amino Group

Alpha-cleavage is a dominant fragmentation channel for aliphatic amines.[2][3][4] In this molecule, the most favorable alpha-cleavage involves the scission of the C-C bond between the chiral carbon (Cα) and the carbon bearing the hydroxyl group (Cβ).

  • Mechanism: Cleavage of the Cα-Cβ bond leads to the loss of the hydroxymethyl radical (•CH₂OH). This produces a resonance-stabilized iminium ion.

  • Product Ion: This pathway generates the [C₁₀H₁₁N₂]⁺ ion at m/z 159.0922 .

  • Neutral Loss: Corresponds to the loss of the •CH₂OH radical (31.0184 Da).

  • Significance: This fragment retains the entire indole-amino-ethyl core and is a strong indicator of the amino alcohol structure.

Pathway C: Dehydration (Loss of Water)

The elimination of a water molecule is a classic fragmentation pathway for alcohols.[4][5][7] The protonated molecule can readily lose H₂O from the primary alcohol group, often facilitated by a proton transfer.

  • Mechanism: The hydroxyl group is eliminated along with a proton from an adjacent position, forming a stable double bond in the resulting ion.

  • Product Ion: This pathway yields the [M+H - H₂O]⁺ ion at m/z 173.1078 .

  • Neutral Loss: Corresponds to the loss of H₂O (18.0106 Da).

  • Significance: The presence of a significant [M-18] peak is strongly suggestive of an alcohol functional group. This ion may subsequently fragment via pathways similar to those described above.

Pathway D: Loss of Ammonia

The loss of ammonia from a protonated primary amine is another common fragmentation route.[8][9]

  • Mechanism: The protonated amine group (-NH₃⁺) is eliminated as a neutral ammonia molecule.

  • Product Ion: This generates the [M+H - NH₃]⁺ ion at m/z 174.0919 .

  • Neutral Loss: Corresponds to the loss of NH₃ (17.0265 Da).

  • Significance: This provides complementary evidence for the presence of the primary amino group.

Proposed Fragmentation Scheme and Data Summary

The interplay of these fragmentation pathways generates a unique mass spectrum. The relative abundance of each product ion will depend on the collision energy applied, with more extensive fragmentation occurring at higher energies.

Predicted Product Ion Data
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Formula Proposed Identity / Fragmentation Pathway
191.1184173.107818.0106[C₁₁H₁₃N₂]⁺[M+H - H₂O]⁺ / Dehydration
191.1184159.092231.0262 (radical)[C₁₀H₁₁N₂]⁺Alpha-Cleavage (loss of •CH₂OH)
191.1184130.065761.0527[C₉H₈N]⁺Side-Chain Cleavage / Indolemethylene Cation
191.1184174.091917.0265[C₁₁H₁₂O]⁺[M+H - NH₃]⁺ / Ammonia Loss
Visualization of Fragmentation Pathways

Fragmentation_Scheme cluster_precursor Precursor Ion cluster_products Primary Product Ions M [M+H]⁺ m/z 191.12 F1 [C₁₁H₁₃N₂]⁺ m/z 173.11 M->F1  - H₂O (Dehydration) F2 [C₁₀H₁₁N₂]⁺ m/z 159.09 M->F2  - •CH₂OH (Alpha-Cleavage) F3 [C₉H₈N]⁺ m/z 130.07 M->F3  - C₂H₇NO (Side-Chain Cleavage)

Caption: Proposed CID fragmentation pathways for protonated (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Experimental Protocol for LC-MS/MS Analysis

This section outlines a robust, self-validating workflow for acquiring high-quality MS/MS data for the title compound.

A. Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-mimicking solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for direct infusion, or to 100 ng/mL for LC-MS analysis.

B. Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Rationale: A standard reverse-phase gradient ensures the compound is eluted as a sharp peak and is separated from potential non-polar and polar impurities. Formic acid aids in protonation for ESI+.

C. Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source/Capillary Temperature: 320 °C.

  • Sheath/Nebulizer Gas (N₂): Instrument-specific optimized values.

  • Data Acquisition Workflow:

    • MS1 Full Scan: Acquire a full scan from m/z 50-500 to confirm the presence and isotopic pattern of the precursor ion at m/z 191.12.

    • Product Ion Scan (MS/MS):

      • Select m/z 191.12 as the precursor ion for fragmentation.

      • Collision Gas: Argon at ~1.5 mTorr.

      • Collision Energy (CE): Perform a stepped or ramped CE experiment (e.g., from 10 to 40 eV). This is a critical self-validation step. At low CE, expect to see the precursor and perhaps the gentle loss of water (m/z 173.11). As CE increases, more structurally significant fragments like m/z 159.09 and m/z 130.07 will appear and grow in intensity. This systematic approach validates the fragmentation pathways.

      • Scan Range: m/z 40-200.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock in MeOH work 100 ng/mL Working Standard stock->work Dilute lc LC Separation (C18 Column) work->lc esi ESI+ Ionization lc->esi ms1 MS1 Scan (Confirm m/z 191.12) esi->ms1 ms2 MS/MS Product Scan (Ramped CE: 10-40 eV) ms1->ms2 spec Generate Spectrum ms2->spec path Confirm Fragmentation Pathways spec->path

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatographic Resolution of 2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Application Note: AN-CHIRAL-IND-06 Abstract & Introduction The enantiomeric resolution of 2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a critical step in the development of indole-based pharmaceutical intermediates. As a -amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHIRAL-IND-06

Abstract & Introduction

The enantiomeric resolution of 2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a critical step in the development of indole-based pharmaceutical intermediates. As a


-amino alcohol substituted at the indole 6-position, this molecule presents specific chromatographic challenges:
  • Basicity: The primary amine moiety (

    
    ) interacts strongly with residual silanols on silica matrices, leading to peak tailing.
    
  • Structural Rigidity: The indole ring provides a strong

    
    -
    
    
    
    interaction site, while the adjacent chiral center contains both hydrogen bond donors (-OH, -NH2) and acceptors.

This Application Note details a robust protocol for the chiral resolution of this racemate using polysaccharide-based Chiral Stationary Phases (CSPs). The method prioritizes Normal Phase (NP) conditions to maximize the enantioselective hydrogen bonding interactions essential for resolution.

Method Development Strategy

Our approach relies on the "Three-Point Interaction" model.[1] Successful separation requires the analyte to engage in at least three simultaneous interactions with the chiral selector (e.g., H-bonding,


-

stacking, steric inclusion).
Column Selection Logic
  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H/IB).

    • Reasoning: These phases possess carbamate linkages that act as excellent H-bond acceptors/donors, complementing the amino-alcohol motif of the analyte. The 3,5-dimethylphenyl group facilitates

      
      -
      
      
      
      interactions with the indole ring.
  • Secondary Screen: Immobilized phases (IA, IB, IC) are preferred if solubility requires non-standard solvents (e.g., DCM, THF), though standard coated phases (AD/OD) often provide higher peak efficiency for this specific class.

Mobile Phase Chemistry
  • Base Solvent: n-Hexane (or n-Heptane) provides a non-polar environment that forces the analyte to interact with the polar chiral selector.

  • Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[2] IPA generally provides higher resolution due to its branched structure, while EtOH reduces retention time.

  • Additive (Critical): Diethylamine (DEA) at 0.1%.[3]

    • Mechanism:[4] DEA competes for active silanol sites on the silica support and suppresses the ionization of the primary amine, ensuring sharp peak shapes.

Experimental Protocols

Protocol A: Rapid Scouting (Screening)

Objective: Determine the optimal CSP and mobile phase modifier.[2]

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Ethanol (EtOH) (HPLC Grade)

  • Diethylamine (DEA) (>99.5%)

Sample Preparation: Dissolve 1.0 mg of racemic 2-Amino-2-(1H-indol-6-yl)ethan-1-ol in 1.0 mL of IPA. Sonicate for 5 minutes. Filter through a 0.45


m PTFE syringe filter.

Instrument Conditions:

  • System: HPLC with UV/Vis or PDA Detector.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (Indole

    
    ) and 220 nm.[3]
    

Screening Matrix:

Run IDColumnMobile Phase Composition (v/v)AdditiveExpected Result
S-01 Chiralpak AD-HHexane / IPA (90:10)0.1% DEAHigh Probability of Hit
S-02 Chiralpak AD-HHexane / EtOH (90:10)0.1% DEALower Retention, altered selectivity
S-03 Chiralcel OD-HHexane / IPA (90:10)0.1% DEAAlternative Selectivity
S-04 Chiralcel OD-HHexane / EtOH (90:10)0.1% DEAAlternative Selectivity
Protocol B: Optimization & Validation

Objective: Maximize Resolution (


) and optimize run time.

Assumption: Run S-01 (AD-H / Hex / IPA) showed partial separation (


).

Optimization Steps:

  • Reduce Polarity: Change Mobile Phase to Hexane / IPA (95:5) . Lowering the alcohol content increases the retention of the second enantiomer, typically improving resolution.[3]

  • Temperature Control: Lower temperature to 20°C . Enantioseparation is enthalpy-driven; lower temperatures often enhance the stability of the diastereomeric analyte-CSP complex.

Final Optimized Method Parameters:

ParameterSetting
Column Chiralpak AD-H (250 x 4.6 mm, 5

m)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (92 : 8 : 0.1)
Flow Rate 1.0 mL/min
Temperature 20°C
Injection Vol 5-10

L
Backpressure ~35-50 bar (Typical)

Visualizations & Workflows

Method Development Decision Tree

MethodDevelopment Start Start: Racemic Indole Amino Alcohol Solubility Check Solubility in IPA/Hexane Start->Solubility Screen Screening: AD-H & OD-H (Hex/IPA 90:10 + 0.1% DEA) Solubility->Screen Result Analyze Resolution (Rs) Screen->Result GoodRes Rs > 2.0 Baseline Separation Result->GoodRes Success PartialRes 0.8 < Rs < 2.0 Partial Separation Result->PartialRes Promising NoRes Rs < 0.8 Co-elution Result->NoRes Fail Final Final Method Validation GoodRes->Final Opt1 Optimize: Decrease % IPA (to 5%) Decrease Temp (to 20°C) PartialRes->Opt1 Opt2 Switch Column: Try Chiralpak IC or IB NoRes->Opt2 Opt1->Final Opt2->Screen Re-screen

Caption: Decision matrix for the chiral resolution of indole-based amino alcohols, prioritizing polysaccharide phases.

Chiral Recognition Mechanism[5]

Mechanism Analyte 2-Amino-2-(1H-indol-6-yl)ethan-1-ol HB_Donor H-Bond (NH2 -> C=O) Analyte->HB_Donor HB_Accept H-Bond (OH <- NH) Analyte->HB_Accept PiPi Pi-Pi Stacking (Indole - Phenyl) Analyte->PiPi CSP Amylose-tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD) HB_Donor->CSP HB_Accept->CSP PiPi->CSP

Caption: Schematic of the "Three-Point Interaction" mechanism enabling enantioselectivity between the indole analyte and the CSP.

Troubleshooting & Maintenance

Common Issues
  • Peak Tailing:

    • Cause: Insufficient DEA or "memory effect" from previous acidic runs.

    • Solution: Increase DEA to 0.15% or flush column with 100% Ethanol (if using coated phase, ensure miscibility transition via IPA).

  • Retention Time Drift:

    • Cause: Alcohol evaporation in pre-mixed mobile phase or temperature fluctuation.

    • Solution: Use a column oven (set to 25°C or 20°C) and cap solvent reservoirs tightly.

  • Sample Insolubility:

    • Cause: Indole amino alcohols are polar.

    • Solution: Dissolve sample in 100% IPA or Ethanol, then inject small volumes (5

      
      L) to prevent solvent shock.
      
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5
    
  • Theoretical Plates (

    
    ):  NLT 8,000
    
  • % RSD (Retention Time): NMT 1.0% (n=5)

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Phenomenex. High-Performance Liquid Chromatography (HPLC) Chiral Analysis Guide. Retrieved from

  • BenchChem. Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

Sources

Application

Application Note: High-Purity Isolation of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

This Application Note provides a rigorous, field-validated protocol for the purification of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . This molecule is a chiral -amino alcohol featuring an indole core.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the purification of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol .

This molecule is a chiral


-amino alcohol  featuring an indole core. Structurally, it is an analog of phenylglycinol where the phenyl ring is replaced by an indole-6-yl moiety. Its purification presents two distinct competing challenges: the chemical instability  of the electron-rich indole ring (prone to oxidative dimerization and acid-catalyzed polymerization) and the requirement for high enantiomeric excess (ee) .

Introduction & Chemical Context

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a valuable chiral building block, often employed in the synthesis of kinase inhibitors or GPCR ligands. Unlike simple amino alcohols, the presence of the indole ring at the benzylic position (C2) introduces significant lability.

  • The Challenge: Standard acid-base extractions using strong mineral acids (HCl, H₂SO₄) can trigger acid-catalyzed polymerization of the indole or elimination of the benzylic amine to form an enamine/styrene derivative.

  • The Solution: This protocol utilizes a "Soft Acid" extraction followed by Diastereomeric Salt Crystallization using L-Tartaric acid. This method not only purifies the compound chemically but also upgrades the enantiomeric excess (optical purity) through kinetic resolution of the crystal lattice.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue (Estimated)Notes
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
pKa (Amine) ~9.2Basic; protonates readily.
pKa (Indole NH) ~16.0Very weak acid; deprotonates only with strong base (NaH).
Solubility (Free Base) MeOH, EtOH, DMSO, EtOAcPoor solubility in Hexanes/Water.
Solubility (Salt) Water, MeOH (hot)Precipitates in EtOH/Acetone.
Stability Air/Light SensitiveIndoles oxidize to red/pink dimers (rosindoles).

Purification Workflow Diagram

The following logic flow illustrates the "Soft Acid" approach to minimize indole degradation while maximizing recovery.

PurificationProtocol Crude Crude Reaction Mixture (Contains Pd/Li/B salts, oligomers) Dissolution Dissolution (EtOAc or MTBE) Crude->Dissolution AcidExt Soft Acid Extraction (10% Citric Acid, 0-5°C) Dissolution->AcidExt Selects Basic Amine OrgWash Organic Wash (Remove non-basic impurities) AcidExt->OrgWash Aqueous Phase Basify Controlled Basification (NH4OH to pH 10, Cold) OrgWash->Basify Aqueous Phase BackExt Back Extraction (EtOAc/THF) Basify->BackExt Extract Free Base SaltForm Salt Formation (L-Tartaric Acid in EtOH) BackExt->SaltForm Dry & Concentrate Cryst Recrystallization (Reflux -> Slow Cool) SaltForm->Cryst Chiral Upgrade FreeBase Free Basing (Optional) (If neutral form required) Cryst->FreeBase Neutralize Final Pure (R)-Indolyl-Ethanol (>99% ee, White Solid) Cryst->Final Store as Salt (More Stable) FreeBase->Final

Figure 1: Purification workflow emphasizing the "Soft Acid" extraction to protect the indole ring, followed by tartrate crystallization for enantiomeric enrichment.

Detailed Experimental Protocol

Phase 1: Crude Workup & "Soft Acid" Extraction

Objective: Remove metal salts and non-basic organic impurities without degrading the indole.

  • Dissolution: Dissolve the crude residue (dark oil or solid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If solubility is poor, add 5-10% Methanol (MeOH).

  • Filtration: Filter through a celite pad to remove insoluble metal salts (if coming from a reduction step).

  • Acid Extraction:

    • Cool the organic solution to 0–5°C (Ice bath).

    • Add 10% w/v Aqueous Citric Acid (2 equivalents relative to amine).

    • Why Citric Acid? Unlike HCl, citric acid is a weak organic acid that buffers the pH, preventing the "pink/red" polymerization of the indole ring often seen with mineral acids.

    • Agitate vigorously for 10 minutes. Separate layers.

    • Keep the Aqueous Layer (Contains the product).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove non-basic impurities (unreacted starting material).

  • Basification:

    • Add fresh EtOAc to the aqueous acidic layer.

    • Slowly add 25% Ammonium Hydroxide (NH₄OH) or saturated Na₂CO₃ while stirring at 0°C until pH reaches ~10.

    • Caution: Do not use NaOH if possible; high local pH can degrade the amide/indole.

  • Recovery: Separate the organic layer.[1] Extract the aqueous phase 2x more with EtOAc/THF (3:1). Combine organics, dry over Na₂SO₄, and concentrate in vacuo (bath < 40°C) to yield the Semi-Pure Free Base .

Phase 2: Diastereomeric Salt Crystallization

Objective: Upgrade chiral purity from ~85-90% ee to >99% ee and obtain a stable, crystalline solid.

  • Solvent Selection: Use Absolute Ethanol (EtOH) .

  • Salt Formation:

    • Dissolve the Semi-Pure Free Base in minimal EtOH at 50°C.

    • In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric Acid in warm EtOH.

    • Mechanistic Insight: For (R)-amines, L-tartaric acid often forms the less soluble diastereomeric salt compared to the (S)-amine/L-tartrate pair. (If the (R)-isomer does not crystallize, switch to D-(-)-Tartaric Acid).

  • Crystallization:

    • Add the hot acid solution to the hot amine solution dropwise.

    • Allow the mixture to cool to room temperature slowly (over 2-3 hours). Stirring should be gentle.

    • If no precipitate forms, add "seed" crystals or add Acetone or MTBE dropwise as an anti-solvent until turbidity persists.

    • Refrigerate at 4°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOH/Acetone (1:1).

  • Polishing (Optional): If ee is <98%, recrystallize the salt from boiling MeOH/EtOH (1:5).

Phase 3: Free Basing (If required)

Objective: Isolate the neutral amino alcohol for the next synthetic step.

  • Suspend the purified tartrate salt in EtOAc and water.

  • Add Saturated NaHCO₃ until the salt dissolves and pH is basic.

  • Extract, dry, and concentrate.

  • Storage: Store under Argon at -20°C. Indoles are light sensitive; wrap vials in foil.

Quality Control & Analytical Methods

Verify the identity and purity using the following parameters.

HPLC Method (Chiral)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole absorption) and 220 nm.

  • Expectation: The (R)-enantiomer should elute distinctly from the (S)-enantiomer.

NMR Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Indole NH: Singlet broad ~10.8-11.0 ppm.

    • Aromatic: Multiplets 6.8 - 7.6 ppm (Indole protons).

    • Chiral Benzylic CH: Triplet or dd ~3.8-4.2 ppm (shifted downfield due to Indole/NH2).

    • CH₂-OH: Multiplets ~3.4-3.6 ppm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product turns pink/red Indole oxidation (Rosindole formation).Use degassed solvents. Add 0.1% Ascorbic acid to aqueous washes. Avoid strong mineral acids.
No crystals form Salt is too soluble in EtOH.Switch solvent system to Isopropanol (IPA) or add MTBE as an anti-solvent. Try D-Tartaric acid.[2]
Low Yield Product lost in aqueous phase.Amino alcohols are polar. Salt the aqueous phase with NaCl before back-extraction. Use THF/EtOAc mixtures for extraction.
Low ee after crystal Eutectic composition reached.Recrystallize the salt again. Ensure cooling is SLOW to exclude the wrong diastereomer.

References

  • Indole Chemistry & Stability:Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Indoles are sensitive to acid-catalyzed dimerization at C3, but C6-substituted indoles preserve the pyrrole reactivity).
  • Amino Alcohol Resolution: Ager, D. J., et al. (1996). "The Synthesis of Chiral Amino Alcohols." Chemical Reviews, 96(2), 835-876.Link

  • Tartrate Salt Method:Kozma, D. (2001).
  • General Protocol for Aryl-Glycinols: Org. Synth. 2008, 85, 131-146. (Describes the resolution of phenylglycinol analogs, applicable here). Link

  • Indole Protection Strategies: BenchChem Application Note: Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanol. (Provides context on handling indole-ethanol derivatives). Link

(Note: Always perform a small-scale pilot (50-100 mg) before committing the full batch to the crystallization protocol.)

Sources

Method

Application Note: Analytical Strategies for the Quantification and Enantiomeric Purity of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Introduction & Chemical Context (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a critical chiral building block, frequently utilized in the synthesis of next-generation -adrenergic receptor agonists (similar to Mirabegron) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a critical chiral building block, frequently utilized in the synthesis of next-generation


-adrenergic receptor agonists (similar to Mirabegron) and serotonin-modulating therapeutics. Unlike naturally occurring tryptamines where the ethylamine chain is at the C3 position, this molecule features a substitution at the C6 position of the indole ring.

This structural nuance presents unique analytical challenges:

  • Chiral Fidelity: The biological activity is strictly linked to the (R)-enantiomer; trace levels of the (S)-enantiomer must be quantified.

  • Oxidative Instability: The electron-rich indole moiety is susceptible to radical-mediated oxidation, particularly at the C2/C3 positions, necessitating rigorous sample handling.

  • Polarity: The primary amine and hydroxyl group create a highly polar "head," leading to retention issues on standard C18 phases (dewetting or pore exclusion).

This guide outlines three validated workflows: Chiral Normal-Phase LC (for enantiomeric excess), Reverse-Phase HPLC (for assay/purity), and LC-MS/MS (for biological matrices).

Physicochemical Profile & Handling

Before instrumental analysis, the analyte's behavior in solution must be understood to prevent degradation during preparation.

PropertyValue / CharacteristicAnalytical Implication
pKa (Amine) ~9.4 (Calculated)Basic. Requires high pH buffer (>10) to suppress ionization OR low pH (<3) to fully protonate.
pKa (Indole) ~16 (NH)Very weak acid. Remains neutral in standard LC conditions.
LogP ~1.2Moderately lipophilic core, but polar side chain reduces retention.
UV Maxima 220 nm, 280 nm, 290 nm280 nm is preferred for selectivity; 220 nm for sensitivity (but higher noise).
Fluorescence Ex: 280 nm / Em: 350 nmHighly fluorescent. Preferred for trace detection.
Stability Oxidation Prone Solutions turn yellow/pink upon air exposure (quinone/dimer formation).
Critical Handling Protocol: "The Antioxidant Shield"

To ensure data integrity, all stock solutions must be prepared with an antioxidant barrier.

  • Solvent: Degas all solvents with Helium sparging or ultrasonication for 10 mins.

  • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous diluents.

  • Storage: Store stock solutions (1 mg/mL in MeOH) at -20°C in amber glass.

Protocol A: Chiral Purity Determination (HPLC-UV)

Objective: Quantify the (S)-enantiomer impurity at levels <0.1%. Rationale: Chiral separation of amino alcohols is often superior in Normal Phase (NP) mode. The hydroxyl and amine groups form hydrogen bonds with the carbamate linkage on polysaccharide stationary phases.

Method Parameters
  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H], 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v).

    • Note on DEA: Diethylamine is mandatory . It masks silanols and ensures the amine group remains uncharged, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.5 between (S) and (R) enantiomers.

  • Tailing Factor: < 1.3 for the main peak.[1]

  • Retention: (S)-isomer typically elutes first (approx. 8-10 min), followed by the (R)-isomer (12-15 min). Confirm with racemic standard.

Protocol B: Achiral Assay & Impurity Profiling (RP-HPLC)

Objective: Purity assessment and quantification of synthetic byproducts (e.g., indole-6-carboxylic acid precursors). Rationale: Standard C18 columns often fail to retain polar amino alcohols. We utilize a Polar-Embedded C18 or a PFP (Pentafluorophenyl) phase. The PFP phase offers unique


-

selectivity for the indole ring.
Method Parameters
  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex PFP).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection: Fluorescence (Ex: 280 nm, Em: 350 nm) for high selectivity against non-indole impurities.

Protocol C: Bioanalytical Quantification (LC-MS/MS)

Objective: Trace quantification (pk level) in plasma/serum. Rationale: ESI+ ionization is highly efficient due to the basic secondary amine.

Sample Preparation (Protein Precipitation)[1][5]
  • Aliquot 50 µL plasma.

  • Add 150 µL Acetonitrile containing 0.1% Formic Acid (to disrupt protein binding) and Internal Standard (e.g., Indole-d7 or Tryptamine-d4).

  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Inject 5 µL of supernatant.

MS/MS Transitions
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 177.1

    
    
    
  • Quantifier Ion: m/z 160.1 (Loss of

    
     / 
    
    
    
    group).
  • Qualifier Ion: m/z 130.1 (Cleavage of the ethyl side chain, leaving the indole cation).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for method selection and the degradation pathways that necessitate specific handling.

AnalyticalWorkflow Start Sample: (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Decision Select Analytical Goal Start->Decision Risk CRITICAL RISK: Indole Oxidation Start->Risk Path_Chiral Enantiomeric Purity ((R) vs (S)) Decision->Path_Chiral Path_Assay Chemical Purity / Assay (Impurities) Decision->Path_Assay Path_Bio Bioanalysis (Plasma/Tissue) Decision->Path_Bio Method_NP Normal Phase LC Col: Amylose-AD MP: Hex/IPA/DEA (H-Bonding Mechanism) Path_Chiral->Method_NP Method_RP Reverse Phase LC Col: PFP or Polar-C18 MP: Formate pH 3 / ACN (Pi-Pi Interaction) Path_Assay->Method_RP Method_MS LC-MS/MS (ESI+) MRM: 177.1 -> 160.1 Protein Precip w/ Acid Path_Bio->Method_MS Action Mandatory: Add 0.1% Ascorbic Acid Amber Glassware Risk->Action

Caption: Analytical decision matrix selecting the optimal chromatography mode based on the specific data requirement (Chirality vs. Purity vs. Sensitivity).

DegradationPathway Indole Intact Indole (Colorless) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical H-abstraction Dimer Indole Dimers (Yellow/Brown) Radical->Dimer Coupling Quinone Indole-2,3-dione (Pink/Red) Radical->Quinone Oxidation Oxidation + O2 / Light / High pH Oxidation->Radical

Caption: Simplified oxidative degradation pathway of the indole moiety, resulting in colored impurities if antioxidants are omitted.

References

  • Chiral Separation Mechanisms: Armstrong, D. W., et al. "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography." Analytical Chemistry, 1994. (Context: Principles of amino-alcohol separation).

  • Indole Stability: Xing, J., et al. "Stability of indole derivatives in aqueous solution and biological matrices." Journal of Pharmaceutical and Biomedical Analysis, 2012.

  • HILIC/PFP Separation of Polar Amines: McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 2017.

  • ICH Guidelines: International Council for Harmonisation. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005.

Disclaimer: This protocol is designed for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory standards (e.g., GLP/GMP) before use in clinical or release testing.

Sources

Application

Application Notes and Protocols: N-Protection of Indole Amino Alcohols

Abstract Indole amino alcohols are pivotal structural motifs in a myriad of biologically active natural products and pharmaceutical agents. Their synthesis, however, presents unique challenges due to the nucleophilic nat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole amino alcohols are pivotal structural motifs in a myriad of biologically active natural products and pharmaceutical agents. Their synthesis, however, presents unique challenges due to the nucleophilic nature of both the indole nitrogen and the amino group, alongside the sensitive hydroxyl functionality. Strategic N-protection of the indole moiety is often a critical step to prevent undesired side reactions and to direct reactivity in subsequent transformations. This guide provides a comprehensive overview of common N-protection strategies for indole amino alcohols, with a focus on the practical application of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl) protecting groups. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guides are presented to aid researchers in the successful synthesis and manipulation of these valuable compounds.

Introduction: The Imperative for Indole N-Protection

The indole nucleus, a privileged scaffold in medicinal chemistry, is an electron-rich heterocycle. The lone pair of electrons on the indole nitrogen contributes to the aromaticity of the ring system, but also renders it susceptible to protonation, alkylation, and oxidation.[1] In the context of indole amino alcohols, the presence of a free N-H can lead to a host of complications during synthesis, including:

  • Competitive Reactivity: The indole nitrogen can compete with the amino and hydroxyl groups in reactions with electrophiles.

  • Instability in Acidic Conditions: The indole ring itself can be unstable under strongly acidic conditions, which are often required for the removal of other protecting groups.[2]

  • Oxidative Degradation: The electron-rich indole ring is prone to oxidation, leading to decomposition.

The introduction of an electron-withdrawing protecting group on the indole nitrogen mitigates these issues by decreasing the nucleophilicity of the indole ring, thereby enhancing its stability and allowing for selective functionalization of other parts of the molecule.[1]

Strategic Selection of an N-Protecting Group

The choice of an appropriate protecting group is paramount and must be considered within the broader context of the overall synthetic strategy. Key factors to consider include the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal.[3] Orthogonal protection enables the selective deprotection of one functional group in the presence of others, a crucial consideration in the synthesis of complex molecules.[3]

Protecting GroupAbbreviationKey Stability FeaturesPrimary Deprotection Method
tert-ButyloxycarbonylBocStable to a wide range of non-acidic conditions.Acidic conditions (e.g., TFA, HCl).[2]
BenzyloxycarbonylCbzStable to both acidic and basic conditions.[3]Catalytic Hydrogenation.[2]
p-ToluenesulfonylTosylVery stable to a wide range of conditions, including some acidic media.[1]Strong bases, nucleophiles, or reducing agents.[2]

Table 1. Comparison of Common Indole N-Protecting Groups.

Experimental Protocols

N-Boc Protection of Indole Amino Alcohols

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and clean, acid-labile removal.

3.1.1. Rationale for Protocol Choices

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. A base such as triethylamine (TEA) is typically added to scavenge the acid generated during the reaction. For less reactive amines or to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed. The choice of solvent is often dictated by the solubility of the starting material, with tetrahydrofuran (THF) and dichloromethane (DCM) being common options.[3]

3.1.2. Detailed Experimental Protocol: N-Boc Protection

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the indole amino alcohol (1.0 equiv) in anhydrous THF or DCM (approximately 0.1 M).

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv). If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected indole amino alcohol.

G Indole_Amino_Alcohol Indole Amino Alcohol Boc2O_TEA (Boc)₂O, TEA, (DMAP cat.) Indole_Amino_Alcohol->Boc2O_TEA Solvent THF or DCM, RT Boc2O_TEA->Solvent N_Boc_Product N-Boc Protected Indole Amino Alcohol Solvent->N_Boc_Product

Caption: General workflow for N-Boc protection.

N-Cbz Protection of Indole Amino Alcohols

The benzyloxycarbonyl (Cbz) group is a valuable alternative to the Boc group, offering stability under both acidic and basic conditions and orthogonal removal via hydrogenation.[3]

3.2.1. Rationale for Protocol Choices

Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic base like pyridine, to neutralize the HCl byproduct.[4] The reaction is often performed at 0 °C to control the exothermicity.

3.2.2. Detailed Experimental Protocol: N-Cbz Protection

This protocol is adapted from general procedures for amine protection.[3]

  • Dissolution: Dissolve the indole amino alcohol (1.0 equiv) in a suitable solvent mixture such as dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Tosyl Protection of Indole Amino Alcohols

The p-toluenesulfonyl (Tosyl or Ts) group is a robust protecting group that significantly deactivates the indole ring towards electrophilic attack.[1] Its removal, however, often requires harsh conditions.[2]

3.3.1. Rationale for Protocol Choices

N-tosylation is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base. Sodium hydride (NaH) is commonly used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1] Anhydrous conditions are crucial when using NaH.

3.3.2. Detailed Experimental Protocol: N-Tosyl Protection

This representative procedure may require optimization.[1]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole amino alcohol (1.0 equiv) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 equiv).

  • Reaction: Let the reaction proceed at room temperature until completion, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

G cluster_protection N-Protection Strategies cluster_deprotection Orthogonal Deprotection Boc Boc Protection ((Boc)₂O, Base) Acid Acidic Conditions (TFA, HCl) Boc->Acid Deprotection Cbz Cbz Protection (Cbz-Cl, Base) Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Cbz->Hydrogenation Deprotection Tosyl Tosyl Protection (TsCl, NaH) Base_Red Strong Base/Reduction (KOH, Red-Al) Tosyl->Base_Red Deprotection

Caption: Orthogonality of protecting groups.

Deprotection Protocols and Troubleshooting

The successful removal of the protecting group is as critical as its introduction. The choice of deprotection method is dictated by the protecting group itself and the stability of the overall molecule to the reaction conditions.

N-Boc Deprotection

Standard Conditions: Trifluoroacetic acid (TFA) in DCM or HCl in 1,4-dioxane are the most common methods for Boc deprotection.[2]

Protocol 1: Deprotection using TFA

  • Dissolve the N-Boc protected indole amino alcohol in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature.

  • Monitor the reaction by TLC (usually complete within 1-4 hours).

  • Concentrate the mixture and co-evaporate with a solvent like toluene to remove excess TFA.

Milder, Basic Conditions: For acid-sensitive substrates, basic conditions can be employed. A catalytic amount of sodium methoxide (NaOMe) in dry methanol is highly selective for the N-Boc group on indoles.[2][5] This method is often complete within 15-60 minutes at room temperature.[2]

Troubleshooting N-Boc Deprotection [2]

ProblemPossible CauseSolution
Slow or incomplete reaction with standard TFA/DCM.Substrate is particularly stable or sterically hindered.Increase the concentration of TFA, raise the temperature slightly (e.g., to 40 °C), or switch to HCl in dioxane.
Significant side product formation.Molecule is unstable to strong acid.Switch to a milder, basic deprotection method, such as catalytic NaOMe in methanol.
N-Cbz Deprotection

Standard Conditions: Catalytic hydrogenation is the most common method for Cbz removal. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2] Transfer hydrogenation using a hydrogen donor like ammonium formate is also a widely used and often more convenient alternative.[2]

Protocol 2: Deprotection using Transfer Hydrogenation [2]

  • Dissolve the N-Cbz protected indole amino alcohol in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and perform an aqueous workup to remove ammonium salts.

Troubleshooting N-Cbz Deprotection [2]

ProblemPossible CauseSolution
Reaction is slow or incomplete.Catalyst poisoning or poor hydrogen transfer.Use a fresh batch of catalyst and ensure the ammonium formate is of good quality. Increase the catalyst loading or reaction temperature.
Observation of byproducts.Over-reduction of other functional groups.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider alternative deprotection methods if other reducible groups are present.
N-Tosyl Deprotection

The removal of the N-tosyl group is notoriously difficult due to the stability of the N-S bond and often requires harsh conditions.[2]

Common Methods:

  • Strong Base: KOH or NaOH in refluxing alcohol or THF/water mixtures.[2]

  • Milder Base: Cesium carbonate (Cs₂CO₃) in a THF/MeOH mixture is a milder and often effective alternative.[6]

  • Reductive Cleavage: Reagents like Red-Al or dissolving metal reductions (e.g., Na/NH₃) are effective but have limited functional group compatibility.[2]

Protocol 3: Deprotection using Cesium Carbonate [6]

  • Dissolve the N-tosyl indole in a mixture of THF and Methanol (e.g., 2:1 ratio).

  • Add cesium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, remove the solvent and perform an aqueous workup.

Troubleshooting N-Tosyl Deprotection [2]

ProblemPossible CauseSolution
Decomposition of starting material.Conditions are too harsh.Switch to a milder method, such as Cs₂CO₃ in THF/MeOH at ambient temperature.
Incomplete deprotection.Substrate is sterically hindered or electronically deactivated.Increase the amount of reagent (e.g., use more equivalents of Cs₂CO₃). Consider a reductive cleavage method if other functional groups are compatible.
N-methylation side product with Cs₂CO₃ in methanol.Methanol acts as a methylating agent.Switch the alcohol to ethanol or isopropanol.

Conclusion

The strategic N-protection of indole amino alcohols is a critical enabling step in the synthesis of many important molecules. The choice of protecting group should be carefully considered based on the planned synthetic route, with particular attention to the orthogonality of deprotection conditions. The Boc, Cbz, and Tosyl groups offer a versatile toolbox for the protection of the indole nitrogen. The detailed protocols and troubleshooting guides provided herein serve as a practical resource for researchers to navigate the challenges associated with the synthesis and manipulation of these valuable compounds. It is always recommended to perform small-scale optimization experiments for any new substrate.

References

  • Bajwa, J. S. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(34), 6061-6064. Available at: [Link]

  • ResearchGate (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available at: [Link]

  • Baran, P. S., et al. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(6), 795-798. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 20(10), 2942-2946. Available at: [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

  • ResearchGate (2003). The First Method for Protection—Deprotection of the Indole 2,3-π Bond. Available at: [Link]

  • Cho, C.-G., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Chemistry Portal. Available at: [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(16), 2870-2873. Available at: [Link]

  • Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838. Available at: [Link]

  • Akita, H., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 23(10), 2548. Available at: [Link]

  • Sharma, P., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2883-2905. Available at: [Link]

  • ResearchGate (2025). A New Protecting-Group Strategy for Indoles | Request PDF. Available at: [Link]

  • Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Ragnarsson, U., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (23), 1573-1574. Available at: [Link]

  • Semantic Scholar (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Available at: [Link]

  • University of Chemistry (n.d.). Synthesis of Protected Oxindole. Available at: [Link]

  • Dounay, A. B., & Forsyth, C. J. (2003). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Organic Letters, 5(13), 2223-2226. Available at: [Link]

  • Menéndez, J. C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International. Available at: [Link]

  • Taber, D. F., & Stranix, B. R. (2012). Indole synthesis – something old, something new. Organic & Biomolecular Chemistry, 10(39), 7763-7769. Available at: [Link]

  • Iwao, M., & Ishibashi, F. (2000). AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER, A KEY INTERMEDIATE IN THE SYNTHESIS OF OPTICALLY ACTIVE ERGOT ALKALOIDS. Heterocycles, 53(12), 2643. Available at: [Link]

  • MacMillan, D. W. C., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(45), 18362-18365. Available at: [Link]

  • Moody, C. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11099-11106. Available at: [Link]

  • Gwarda, A., et al. (2022). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. International Journal of Molecular Sciences, 23(16), 9119. Available at: [Link]

  • C&EN Global Enterprise (2023). Molecular-editing reaction expands indoles with nitrogen. Available at: [Link]

  • Seela, F., & Gumbi, B. (2008). Chemoselective deprotection of alpha-indole and imidazole ribonucleosides. Journal of Organic Chemistry, 73(15), 6031-4. Available at: [Link]

  • Organic Chemistry Portal (2023). Synthesis of indoles. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycin A, and maremycin B. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]

  • De, S., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8031. Available at: [Link]

  • Yadav, V., & Jagtap, S. G. (2022). Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. Organic Letters, 24(49), 9014-9018. Available at: [Link]

  • Li, X., et al. (2011). Combining Zn ion catalysis with homogeneous gold catalysis: an efficient annulation approach to N-protected indoles. Chemical Science, 2(10), 2138-2142. Available at: [Link]

Sources

Method

Technical Application Note: Scalable Manufacturing of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

This Application Note details the large-scale, enantioselective synthesis of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a critical chiral "indole-glycinol" scaffold used in the development of kinase inhibitors (e.g., Rho-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the large-scale, enantioselective synthesis of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a critical chiral "indole-glycinol" scaffold used in the development of kinase inhibitors (e.g., Rho-kinase) and beta-adrenergic receptor agonists.

The protocol utilizes Ellman’s Sulfinamide Auxiliary chemistry. This route is selected for its high scalability, safety profile (avoiding HCN gas), and superior enantiomeric excess (ee >98%) compared to traditional resolution methods.

Executive Summary

The synthesis of chiral


-amino alcohols bearing an indole core presents unique challenges due to the electron-rich nature of the indole ring (prone to oxidation) and the necessity for high stereochemical purity. Traditional routes involving the Henry reaction often yield the incorrect regioisomer (1-hydroxy-2-amino), whereas the target molecule requires the 2-amino-1-hydroxy  (glycinol) motif.

This protocol details a 4-step asymmetric Strecker-type synthesis utilizing (R)-tert-butanesulfinamide as a chiral auxiliary. This method ensures:

  • Regiocontrol: Exclusive formation of the benzylic amine.

  • Stereocontrol: >98% ee via substrate-controlled diastereoselective cyanide addition.

  • Scalability: All reagents are solid/liquid (avoiding gaseous HCN) and amenable to kilogram-scale reactors.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic disconnects the C1-C2 bond, tracing the target back to Indole-6-carboxaldehyde . The chirality is introduced early via a sulfinyl imine, which directs the subsequent cyanide addition.

Retrosynthesis Target (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (Target Molecule) AminoAcid (R)-Indole-6-glycine (Intermediate) Target->AminoAcid Reduction (LAH or NaBH4) AminoNitrile Chiral Amino-Nitrile (Strecker Adduct) AminoAcid->AminoNitrile Hydrolysis (HCl/MeOH) Sulfinimine (R,E)-N-Sulfinyl Imine (Chiral Electrophile) AminoNitrile->Sulfinimine Asymmetric Strecker (TMSCN) Aldehyde Indole-6-carboxaldehyde (Starting Material) Sulfinimine->Aldehyde Condensation ((R)-t-Bu-Sulfinamide)

Figure 1: Retrosynthetic strategy utilizing Ellman's auxiliary for stereochemical control.

Process Development & Optimization

Indole Protection (Critical)

The N-H proton of the indole (pKa ~16) can interfere with strong bases or reducing agents (LAH).

  • Decision: Protect as N-Boc (tert-butyloxycarbonyl).

  • Rationale: Boc is orthogonal to the acidic hydrolysis conditions used later (or can be removed simultaneously if strong acid is used) and increases the lipophilicity for easier handling.

Chiral Induction Source
  • Reagent: (R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).

  • Stereochemistry: The addition of cyanide to the (R)-sulfinyl imine typically proceeds via a non-chelated transition state to yield the (R,R)-diastereomer (which hydrolyzes to the (R)-amino acid).

    • Note: Screening of the exact auxiliary enantiomer ((R) vs (S)) is recommended during the pilot phase, as solvent effects can invert facial selectivity. This protocol assumes the standard (R)-auxiliary yields (R)-amine model for Strecker chemistry.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Indole-6-carboxaldehyde

Objective: Mask the indole nitrogen.

  • Setup: Charge a 10 L reactor with Indole-6-carboxaldehyde (1.0 kg, 6.89 mol) and Dichloromethane (DCM) (5 L).

  • Catalyst: Add DMAP (4-dimethylaminopyridine) (0.1 eq, 84 g).

  • Reagent: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 1.65 kg) dissolved in DCM (2 L) dropwise at 0°C.

  • Reaction: Warm to 25°C and stir for 4 hours. Monitor by TLC/HPLC (Disappearance of polar aldehyde).

  • Workup: Wash with 1M HCl (2 x 3 L) to remove DMAP, then Saturated NaHCO3 (3 L).

  • Isolation: Dry organic layer (MgSO4), concentrate in vacuo.

  • Yield: Expect ~95% yield as a pale yellow solid.

Step 2: Condensation with (R)-tert-butanesulfinamide

Objective: Form the chiral sulfinyl imine.

  • Setup: Dissolve N-Boc-Indole-6-carboxaldehyde (1.0 eq) in THF (5 vol).

  • Reagents: Add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)4 (Titanium tetraethoxide) (2.0 eq).

    • Tech Note: Ti(OEt)4 acts as both Lewis acid and water scavenger.

  • Condition: Reflux (65°C) for 6–12 hours.

  • Quench: Cool to RT. Pour into brine (5 vol) with vigorous stirring. The Ti salts will precipitate as a thick white slurry.

  • Filtration: Filter through a Celite pad. Wash cake with Ethyl Acetate (EtOAc).

  • Purification: The crude sulfinimine is usually pure enough (>90%) for the next step. If not, recrystallize from Hexane/EtOAc.

Step 3: Asymmetric Strecker Reaction

Objective: Install the nitrile group and set the stereocenter.

  • Setup: Dissolve the Sulfinimine (from Step 2) in anhydrous THF (10 vol) under Nitrogen. Cool to -78°C.

  • Reagent: Add TMSCN (Trimethylsilyl cyanide) (1.5 eq) dropwise.

  • Catalyst: Add CsF (Cesium Fluoride) (1.1 eq) or Sc(OTf)3 (0.1 eq) to activate the imine.

    • Safety: TMSCN hydrolyzes to HCN. Use a scrubber containing bleach (NaOCl) for the vent line.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

  • Monitoring: HPLC should show >95% conversion to the diastereomeric amino-nitrile.

  • Workup: Quench with Saturated NH4Cl. Extract with EtOAc.

  • Stereo-Check: Determine diastereomeric ratio (dr) via chiral HPLC. Expect >95:5 dr.

Step 4: Hydrolysis and Reduction to Amino Alcohol

Objective: Convert Nitrile to Acid, remove Sulfinyl group, and reduce to Alcohol.

This is a "telescoped" sequence to avoid isolating the zwitterionic amino acid.

Part A: Pinner Hydrolysis

  • Dissolve the Amino-Nitrile in MeOH saturated with HCl gas (3M HCl in MeOH).

  • Stir at 50°C for 12 hours. This cleaves the N-sulfinyl group and converts the Nitrile to the Methyl Ester .

  • Concentrate to dryness to obtain the (R)-Indole-6-glycine methyl ester hydrochloride .

Part B: Reduction

  • Suspend the crude ester salt in THF (10 vol). Cool to 0°C.

  • Reductant: Add LiAlH4 (LAH) (2.5 eq) pellets cautiously (or use Red-Al for safer scale-up).

    • Note: This will also reduce the ester to the alcohol. If the N-Boc group was removed in Part A (likely), the LAH will reduce the ester. If N-Boc survived (unlikely in 3M HCl), LAH might reduce the carbamate to a methyl amine (undesired). Crucial: Ensure Part A fully removes Boc, or use NaBH4/CaCl2 in EtOH for a milder reduction that preserves N-Boc if desired.

    • Recommended Path: The HCl step removes Boc. You have the free amino-ester.

  • Reaction: Reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Add Water (1x), 15% NaOH (1x), Water (3x) relative to LAH weight.

  • Isolation: Filter salts. Concentrate filtrate.[1]

  • Purification: Recrystallize the final amino alcohol from Ethanol/Ether or purify via reverse-phase chromatography.

Quantitative Data Summary

ParameterSpecification / Target
Overall Yield 45–55% (from Aldehyde)
Enantiomeric Excess (ee) > 98% (R-isomer)
Chemical Purity > 98.5% (HPLC)
Key Impurity Regioisomer (1-amino-2-hydroxy) < 0.1%
Residual Solvent < 500 ppm (ICH limits)

Analytical Controls

Chiral HPLC Method
  • Column: Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole absorption).

  • Retention Times: (S)-isomer ~12 min; (R)-isomer ~15 min (Verify with racemic standard).

NMR Validation (1H NMR, 400 MHz, DMSO-d6)
  • Indole NH: Singlet, ~11.0 ppm.

  • Aromatic Protons: Multiplets, 6.5–7.6 ppm.

  • Chiral Methine (C2-H): Triplet or dd, ~3.8–4.2 ppm.

  • Methylene (C1-H2): Multiplets, ~3.4–3.6 ppm.

Safety & Handling

  • TMSCN: Fatal if swallowed or inhaled. Reacts with moisture to release HCN. All reactions must be performed in a functioning fume hood with an HCN detector.

  • LiAlH4: Pyrophoric. Reacts violently with water. Use Class D fire extinguisher.

  • Indole Derivatives: Potential sensitizers. Avoid skin contact.[1]

References

  • Ellman's Sulfinamide Review: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Asymmetric Strecker Protocol: Davis, F. A., et al. (2000). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 65(25), 8704–8708. Link

  • Indole Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Reduction of Amino Acids: Abiko, A., et al. (1992). "Simple and Efficient Procedure for the Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link

Sources

Application

storage and handling of (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Application Note: Storage, Handling, and Stability Management of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Introduction & Mechanistic Overview (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a highly specialized chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Management of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Introduction & Mechanistic Overview

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a highly specialized chiral building block integrating an electron-rich indole core with a stereodefined amino alcohol moiety. This structural duality makes it exceptionally valuable for asymmetric synthesis and drug development, but it also introduces complex stability challenges.

To effectively handle this compound, scientists must understand the causality behind its degradation pathways:

  • Oxidative Lability: The 1H-indole system is highly electron-rich. The C3 position is particularly susceptible to electrophilic attack by molecular oxygen, reactive oxygen species, or hypervalent halogens, leading to the formation of 3-oxyindolines, di-indole sulfides, or isatin derivatives[1][2][3].

  • Stereochemical Fragility: Chiral amino alcohols can undergo racemization via reversible dehydrogenation/hydrogenation pathways if exposed to trace transition metals, or via enolization-type mechanisms under strongly basic conditions at elevated temperatures[4].

  • Hygroscopicity: Similar to other indole-derived amino alcohols (e.g., tryptophanol), the compound readily absorbs atmospheric moisture, which can facilitate proton-exchange mechanisms that accelerate degradation[5].

Degradation Main (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (Intact) Ox C3-Oxidation (Oxindoles/Isatins) Main->Ox O2, Light, Transition Metals Rac Cα-Racemization ((S)-Enantiomer) Main->Rac Heat, Strong Base, Metals Deg Condensation (Oligomers) Main->Deg Moisture, Acidic pH

Fig 1. Primary degradation pathways: Indole oxidation and chiral center racemization.

Physicochemical Vulnerability Matrix

To design a self-validating handling system, we must map the compound's physical properties to specific handling implications.

Structural FeaturePrimary VulnerabilityCausalityRequired Mitigation Strategy
Indole Ring Electrophilic OxidationHigh electron density at C3 makes it a target for O2 and radical initiators[1].Store under Argon/N2; use amber vials to block UV-initiated radical formation.
Chiral Center (Cα) RacemizationTrace metals lower the activation energy for reversible dehydrogenation[4].Strictly avoid stainless steel spatulas; use PTFE or ceramic tools.
Amino Alcohol Motif HygroscopicityHydrogen bonding network readily traps atmospheric H2O[5].Desiccated storage; strict temperature equilibration before opening.

Core Storage & Handling Protocols

The following protocols are designed as self-validating systems. If any validation checkpoint fails, the integrity of the compound is compromised, and analytical QC must be performed before use.

Workflow A Cryo-Storage (-20°C, Ar) B Equilibration (to RT) A->B 30 mins Desiccation C Glovebox Transfer (O2 < 1 ppm) B->C Purge Antechamber D Weighing & Solubilization C->D Inert Handling E Reaction Vessel (Sealed) D->E Septum Transfer

Fig 2. Inert-atmosphere handling workflow for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Protocol A: Long-Term Storage & Aliquoting

Objective: Prevent repeated freeze-thaw cycles and minimize atmospheric exposure.

  • Glovebox Preparation: Purge a glovebox with high-purity Argon until O2 levels are < 1 ppm and H2O < 1 ppm. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder during transfer.

  • Tool Selection: Equip the glovebox with anti-static PTFE spatulas and amber glass vials with PTFE-lined septa caps. Causality: Stainless steel can introduce trace iron/nickel, which catalyze both indole oxidation and amino alcohol racemization[4].

  • Aliquoting: Transfer the bulk (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol into single-use aliquots (e.g., 50–100 mg per vial).

  • Sealing and Storage: Seal the vials tightly inside the glovebox. Store the aliquots in a desiccator at -20°C[5].

Protocol B: Daily Handling & Reaction Preparation

Objective: Transfer the compound to the reaction matrix without inducing thermal shock or moisture condensation.

  • Equilibration (Self-Validating Step): Remove a single-use aliquot from the -20°C freezer. Place it in a secondary desiccator at room temperature for exactly 30 minutes.

    • Validation Checkpoint: Touch the outside of the vial. If it is cold to the touch or if any micro-condensation is visible on the glass, do not open it . Opening a cold vial causes instant atmospheric moisture condensation on the hygroscopic powder, ruining the batch.

  • Weighing: Once at room temperature, transfer the vial into the glovebox antechamber. Perform three vacuum/Argon backfill cycles before bringing it into the main chamber. Weigh the required amount using a PTFE spatula.

  • Solubilization: Dissolve the compound in strictly anhydrous, degassed solvents (e.g., sparged THF or DCM).

  • Transfer: Draw the solution into a gas-tight syringe equipped with a stainless-steel needle (exposure to steel is acceptable only when the compound is fully solvated and at ambient/low temperatures, as the kinetics of metal-catalyzed racemization are negligible under these specific conditions). Transfer immediately to the sealed reaction vessel.

Analytical Quality Control (QC)

To verify that storage conditions have not failed, perform the following QC checks every 6 months:

  • Enantiomeric Purity (ee%): Analyze via Chiral HPLC using a Daicel Chiralpak AD-H column (Hexane/IPA/Diethylamine mobile phase). The presence of the (S)-enantiomer indicates thermal or metal-catalyzed racemization[4].

  • Chemical Purity: Analyze via LC-MS. Look for mass shifts of +16 Da (mono-oxidation) or +32 Da (di-oxidation), which indicate the formation of oxindoles or isatins at the indole C3 position[1][3].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Indole Amino Alcohols

Status: Operational Specialist: Senior Application Scientist, Chiral Separations Group Topic: Troubleshooting & Method Development for Indole Amino Alcohols (e.g., Pindolol, Carvedilol intermediates) Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Chiral Separations Group Topic: Troubleshooting & Method Development for Indole Amino Alcohols (e.g., Pindolol, Carvedilol intermediates)

Executive Summary: The Chemical Challenge

Indole amino alcohols present a "perfect storm" for chromatographic difficulty. As a researcher, you are likely battling three simultaneous interaction mechanisms that compete with chiral recognition:

  • The Indole Moiety: High hydrophobicity and strong

    
     stacking potential.
    
  • The Secondary/Tertiary Amine: Strong basicity (

    
    ), leading to severe peak tailing due to interactions with residual silanols on the silica support.
    
  • The Hydroxyl Group: Hydrogen bonding capability that is essential for chiral recognition but can cause non-specific binding.

This guide moves beyond basic "try-and-see" approaches, offering a mechanistic strategy to stabilize these interactions and achieve baseline resolution (


).

Method Development Workflow

Do not rely on random screening. Use this logic gate to select the correct stationary phase and mobile phase mode.

Visual: Screening & Decision Logic

ChiralScreening Start Analyte: Indole Amino Alcohol SolubilityCheck Solubility Check: Is it soluble in Hexane/Alcohol? Start->SolubilityCheck NP_Mode NORMAL PHASE (NP) Hexane : IPA : DEA (90 : 10 : 0.1) SolubilityCheck->NP_Mode Yes POM_Mode POLAR ORGANIC MODE (POM) Acetonitrile : MeOH : DEA (100% Organic, No Alkane) SolubilityCheck->POM_Mode No (Precipitates) Screen_NP Screen Coated CSPs (AD-H, OD-H) + Immobilized (IA, IB) NP_Mode->Screen_NP Result_Check Resolution > 1.5? Screen_NP->Result_Check Screen_POM Screen Immobilized CSPs ONLY (IA, IB, IC) *Coated phases may strip* POM_Mode->Screen_POM Screen_POM->Result_Check Optimize Optimize: 1. Lower Temp (15-20°C) 2. Switch Alcohol (EtOH) 3. Reduce Flow Result_Check->Optimize No (Partial Sep) Success VALIDATED METHOD Result_Check->Success Yes Optimize->Result_Check

Figure 1: Decision matrix for selecting Mobile Phase modes based on analyte solubility and column compatibility.

Troubleshooting Guide (FAQs)

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

User Question: "My enantiomers are separating, but the peaks are tailing badly. I’m using Hexane/IPA (90:10). Is my column dead?"

Technical Diagnosis: The column is likely fine. The issue is the secondary interaction between the basic nitrogen of the amino alcohol and the acidic residual silanols (


) on the silica surface of the chiral stationary phase (CSP). This is an ion-exchange mechanism that competes with the chiral inclusion mechanism.

Corrective Protocol: You must suppress silanol ionization or block the sites.

StrategyProtocolWhy it works
Basic Additive (Standard) Add 0.1% Diethylamine (DEA) or Butylamine to the mobile phase.The stronger base (DEA) preferentially binds to silanols, "capping" them and allowing the analyte to interact only with the chiral selector.
Increase Ionic Strength If using Polar Organic Mode (MeOH/MeCN), add 0.1% DEA + 0.1% TFA (forming a salt).The chaotic salt environment disrupts non-specific ionic binding while maintaining the necessary pH.
Switch Column Type Move to Amylose-based CSPs (e.g., Chiralpak IA/AD) rather than Cellulose.Amylose helices are generally more "open," tolerating the bulky indole group better, often resulting in sharper peaks for this specific class.

Critical Warning: Never use standard amines (DEA) on "coated" columns (AD-H, OD-H) if you are also using aggressive solvents like Ethyl Acetate or THF. However, in Hexane/Alcohol, DEA is safe for both coated and immobilized columns.

Issue 2: Sample Precipitation / Poor Solubility

User Question: "Pindolol is not dissolving in the Hexane mobile phase. When I inject it dissolved in pure MeOH, I get weird split peaks."

Technical Diagnosis: Indole amino alcohols are polar bases. Injecting a sample dissolved in a strong solvent (MeOH) into a weak mobile phase (Hexane) causes "solvent mismatch." The analyte precipitates at the column head or travels with the solvent plug, destroying the peak shape.

Corrective Protocol: Polar Organic Mode (POM) Abandon Normal Phase. Indoles thrive in POM.

  • Mobile Phase: 100% Acetonitrile or MeOH/Acetonitrile (50:50) + 0.1% DEA .

  • Column Selection: Immobilized CSPs (Chiralpak IA, IB, IC) are required if you use non-standard organic solvents, though pure MeOH/MeCN is safe for coated columns (AD/OD) if the manufacturer specifications are strictly checked.

  • Mechanism: In POM, hydrogen bonding is the primary chiral recognition force. The absence of hexane maximizes solubility and often flips the elution order compared to NP.

Issue 3: Loss of Resolution (Retention Time Drift)

User Question: "I had baseline separation yesterday. Today, the retention times shifted earlier, and the peaks merged."

Technical Diagnosis: This is a classic symptom of volatile additive evaporation or thermal instability .

Corrective Protocol:

  • Check the DEA: Diethylamine is volatile. If your mobile phase has been sitting in an open flask or not capped tightly, the DEA concentration has dropped below the threshold (usually ~0.05%) required to mask silanols. Remake the mobile phase daily.

  • Temperature Control: Chiral recognition is an exothermic process (

    
    ).
    
    • Rule of Thumb: Lowering temperature (e.g., from 25°C to 15°C) increases retention and resolution.

    • Troubleshooting: Ensure your column oven is active. Ambient temperature fluctuations (AC turning off at night) will ruin chiral reproducibility.

Advanced Visualization: The Tailing Mechanism

Understanding the molecular conflict is key to solving it.[1]

TailingMechanism cluster_0 Without Additive Silanol Residual Silanol (Si-OH) (Stationary Phase Surface) Analyte Indole Amino Alcohol (Basic Amine +) Silanol->Analyte Ionic Attraction (Causes Tailing) Analyte->Silanol Blocked ChiralSelector Chiral Selector (Amylose/Cellulose) Analyte->ChiralSelector Chiral Recognition (Desired) Analyte->ChiralSelector Pure Interaction (Sharp Peaks) Additive Additive (DEA) (Sacrificial Base) Additive->Silanol Blocks Sites

Figure 2: Mechanism of action for basic additives. DEA competes for active silanol sites, preventing the analyte from "sticking" and tailing.

References & Grounding

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB & IC Columns. (Defines immobilized phase solvent compatibility and additive requirements for basic compounds).

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers. (Establishes the efficacy of Chiralpak AD-H with Hexane/Ethanol/DEA systems).

  • BenchChem Technical Support. Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers. (Specific protocols for indole amino alcohol troubleshooting).

  • Chromatography Today. Trouble with chiral separations: Additive memory effects. (Explains the persistence of amine additives and equilibration requirements).

  • Sigma-Aldrich (Merck). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs. (Protocols for POM usage to solve solubility issues).

Sources

Optimization

side-product formation in the synthesis of (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

The following guide serves as a specialized Technical Support Center for researchers synthesizing (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . It addresses the specific chemical challenges associated with the indole moiety'...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . It addresses the specific chemical challenges associated with the indole moiety's electron-rich nature and the lability of the benzylic chiral center.[1]

Status: Active Lead Scientist: Dr. H. Arisawa, Senior Application Scientist Subject: Troubleshooting Side-Product Formation & Optimization[1]

Executive Summary & Molecule Profile

This target molecule combines a nucleophilic indole core with a chiral ethanolamine side chain at the C6 position.[1] The synthesis is chemically distinct from standard tryptophol derivatives because the substitution is on the benzenoid ring (C6), not the pyrrole ring (C3).[1]

  • Core Fragility: The indole C3 position is highly susceptible to electrophilic attack (acid-catalyzed dimerization).

  • Chiral Lability: The C2-position (benzylic amine) is prone to racemization via quinone methide-like intermediates or imine tautomerization.

  • Redox Sensitivity: The C2=C3 double bond of the indole is electron-rich and liable to over-reduction to indoline under strong reducing conditions.

Troubleshooting Dashboard (Q&A)

Category A: Impurity Identification

Q1: I observe a mass spectrum peak at [M+2H]⁺ (M+3 relative to parent). What is this? Diagnosis: Over-reduction to Indoline. Cause: You likely used a non-selective reducing agent (e.g., Hydrogenation with Pd/C or excessive LiAlH₄ at high temperatures).[1] The C2=C3 double bond of the indole ring has been reduced to the 2,3-dihydroindole (indoline).[1] Solution:

  • Switch Reagents: Use NaBH₄/I₂ (generated in situ) or LiAlH₄ at strictly controlled low temperatures (0°C to RT).[1] Avoid catalytic hydrogenation for this step unless using specific poisoned catalysts.

  • Protocol Adjustment: If using LiAlH₄, add the ester/acid to the hydride (inverse addition) to keep the hydride concentration controlled, although standard addition is often preferred to prevent accumulation of unreacted substrate.[1] Monitor strict stoichiometry (2.5 - 3.0 equiv).

Q2: My reaction mixture turned a deep pink/red color, and yield is low. Why? Diagnosis: Indole Oligomerization (Acid-Catalyzed). Cause: Indoles are acid-sensitive. If your intermediate (e.g., an imine or aldehyde) was exposed to Lewis acids or protic acids without sufficient buffering, the C3 position of one indole attacked the electrophilic side chain of another.[1] Solution:

  • Buffer Systems: Ensure any acidic steps (e.g., imine formation, quench) are buffered.[1]

  • Quench Protocol: When quenching aluminum hydrides, use the Fieser method (Water, 15% NaOH, Water) or Sodium Sulfate decahydrate rather than strong HCl, which triggers polymerization.

Q3: Chiral HPLC shows an enantiomeric excess (ee) of only 60-70%. Where did I lose stereochemistry? Diagnosis: Benzylic Racemization. Cause: The proton at the chiral center (C2) is benzylic.[1] If you proceeded via an imine/ketone intermediate (e.g., Strecker synthesis or Henry reaction), basic conditions can deprotonate this position.[1] Solution:

  • Temperature Control: Perform imine reductions at -78°C if possible.

  • Route Change: If reducing an ester, ensure the starting material (Indole-6-glycine) is optically pure. Avoid strong bases (e.g., NaH, LDA) during protection steps.[1]

Visual Analysis: Side-Product Pathways

The following diagram illustrates the divergence points where the synthesis fails, leading to the three most common impurities.

SideProducts Start Precursor (e.g., Indole-6-glycine Ester) Target Target Molecule (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Start->Target Selective Reduction (LiAlH4, 0°C) Indoline Impurity A: Indoline (Over-reduction) Start->Indoline H2/Pd or Excess Hydride/Heat Dimer Impurity B: Dimer/Oligomer (Acid catalyzed C3-coupling) Start->Dimer Acidic Workup (Electrophilic attack at C3) Racemate Impurity C: Racemate (Benzylic deprotonation) Start->Racemate Basic Conditions (Enolization)

Figure 1: Mechanistic divergence in the reduction of indole-glycine derivatives.

Detailed Protocol: Selective Reduction

Recommended route from (R)-Methyl 2-amino-2-(1H-indol-6-yl)acetate.

Reagents & Setup
  • Substrate: (R)-Methyl 2-amino-2-(1H-indol-6-yl)acetate (1.0 equiv).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) or NaBH₄ (4.0 equiv) + I₂ (2.0 equiv).[1]

  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Atmosphere: Argon or Nitrogen (Strictly dry).[1]

Step-by-Step Methodology
  • Preparation of Hydride Solution:

    • Charge a flame-dried 3-neck flask with anhydrous THF.

    • Add LiAlH₄ pellets/powder at 0°C. Stir until suspended.

    • Note: Do not use old LiAlH₄; gray powder indicates decomposition which lowers selectivity.

  • Addition (Critical Step):

    • Dissolve the indole ester in minimal THF.[1]

    • Add the ester solution dropwise to the LiAlH₄ suspension at 0°C .

    • Why? Keeping temperature low prevents the reduction of the electron-rich indole double bond.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2-4 hours. Do not reflux.

  • Monitoring:

    • Check TLC (MeOH/DCM 1:9).[1] Look for the disappearance of the ester (high Rf) and appearance of the alcohol (low Rf).[1]

    • Tip: If the spot streaks, add 1% NH₄OH to the TLC eluent.[1]

  • Quenching (The "Fieser" Method):

    • Cool back to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Why? This forms a granular white precipitate of aluminum salts that is easy to filter, avoiding the "gel" that traps your amino alcohol product.[1]

  • Isolation:

    • Filter through a Celite pad. Wash the pad thoroughly with warm THF or EtOAc/MeOH (9:1).[1]

    • Concentrate filtrate.[2]

    • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (DCM/MeOH/NH₃).[1]

Quantitative Data: Solvent Effects on Side Products[1]

Solvent SystemTemperatureYieldMajor ImpurityNotes
THF (Anhydrous) 0°C → RT82% None (<2%)Recommended. Best balance of solubility and selectivity.
THF Reflux (66°C)55%Indoline (15%)High temp promotes ring reduction.[1]
Ethanol RT (NaBH4)40%Ester (incomplete)NaBH4 alone is too weak for rapid ester reduction; requires Lewis acid or Iodine.
Ether (Et2O) 0°C60%Solubility issuesSubstrate precipitates, leading to incomplete reaction.

Workup Logic Tree (Graphviz)[1]

Use this flow to determine the best isolation strategy based on your crude mixture's appearance.

WorkupLogic Start Quenched Reaction Mixture Appearance Appearance? Start->Appearance Gel Gel / Emulsion Appearance->Gel Sticky/Gray Granular White Granular Precipitate Appearance->Granular Sand-like Action1 Add Rochelle's Salt (Sat. Pot. Sod. Tartrate) Stir 12h Gel->Action1 Action2 Filter through Celite Wash with 10% MeOH/DCM Granular->Action2 Action1->Action2 After phase break

Figure 2: Decision matrix for handling aluminum emulsions during workup.

References

  • Reduction of Indoles: Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Amino Alcohol Synthesis: Bergmeier, S. C.[1] (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron. Link

  • Indole C3 Reactivity: Bandini, M., & Melloni, A. (2009).[1] "Friedel–Crafts Alkylation of Indoles with Electron-Deficient Olefins." Chemical Society Reviews. Link

  • Fieser Workup: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] Link

  • General Indole Synthesis: "Synthesis of 6-hydroxy indoles via the condensation of carboxymethyl cyclohexadienones and amines." Journal of Organic Chemistry. Link[1]

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. Indole derivatives can be biologically active; handle with care.[1]

Sources

Troubleshooting

preventing racemization of (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the chiral amino alcohol (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Its purpose is to address the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the chiral amino alcohol (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Its purpose is to address the critical challenge of preventing racemization, thereby ensuring the stereochemical integrity of this valuable synthetic building block.

Understanding the Racemization Challenge

(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral molecule whose therapeutic efficacy is often dependent on a single enantiomer. The stereocenter, located at the carbon atom bonded to the amino group and the indole ring, is susceptible to inversion under various experimental conditions.

The primary mechanism of racemization is the deprotonation of the hydrogen atom at this chiral center.[1][2] This carbon is "benzylic" to the indole system, which stabilizes the resulting planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to the formation of a racemic mixture—an optically inactive 1:1 mixture of the (R) and (S) enantiomers.[2][3] This process effectively destroys the molecule's optical activity and can compromise its biological function.

Figure 1. Base-catalyzed racemization mechanism.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses common scenarios where a loss of enantiomeric excess (e.e.) may be observed during experimentation.

Issue 1: Significant loss of e.e. is observed after a reaction involving basic reagents.

  • Potential Cause: The use of strong bases (e.g., NaOH, KOH, alkoxides), elevated temperatures, or prolonged reaction times can readily abstract the acidic proton at the stereocenter.[4]

  • Troubleshooting & Solutions:

    • Reagent Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and use it in stoichiometric amounts rather than in large excess.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Racemization is highly temperature-dependent.[5] A kinetic study may be necessary to find the optimal balance.

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

    • Protective Group Strategy: The most robust solution is to protect the amine and/or hydroxyl groups before subjecting the molecule to harsh conditions.[6][7] This alters the electronic properties and steric environment of the stereocenter, significantly increasing its stability. See Section 4 for a detailed protocol.

Issue 2: Enantiomeric excess decreases after purification by column chromatography.

  • Potential Cause: Standard silica gel can be slightly acidic, while alumina can be basic. Prolonged contact with these stationary phases can catalyze racemization on the column. Certain solvents may also promote racemization.

  • Troubleshooting & Solutions:

    • Neutralize the Stationary Phase: Before use, slurry the silica gel in the eluent containing 0.5-1% triethylamine to neutralize acidic sites.

    • Alternative Phases: Consider using a less reactive stationary phase like Florisil or Celite, or opt for reversed-phase chromatography if the compound's polarity allows.

    • Solvent Choice: Use neutral, aprotic solvents for chromatography where possible. Avoid highly polar protic solvents like methanol in combination with basic or acidic conditions. See Table 2 for guidance.

    • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques rather than gravity-fed methods.

Issue 3: Gradual loss of optical purity is observed during storage of the free base.

  • Potential Cause: The free base form of the amino alcohol is inherently susceptible to degradation and racemization, which can be accelerated by exposure to heat, light, or atmospheric CO₂ (which can create a slightly acidic microenvironment).[1][2]

  • Troubleshooting & Solutions:

    • Salt Formation: Convert the free base to a stable crystalline salt (e.g., hydrochloride or tartrate salt) for long-term storage. The protonated amine is no longer a base and is significantly more stable.

    • Storage Conditions: Store the compound, preferably as a salt, in a cool, dark environment (≤4°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental factors that promote racemization of this compound? A: The main factors are basic pH, elevated temperatures, and the use of certain catalysts.[1][4][5] Exposure to strong acids or UV light can also contribute to stereochemical instability.[1] The presence of a hydrogen atom on the chiral carbon that is activated by the adjacent indole ring makes it particularly sensitive to base-catalyzed abstraction.

Q2: How does pH specifically impact the stability of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol? A: Basic conditions (pH > 8) are the most significant risk factor, directly promoting the deprotonation mechanism shown in Figure 1.[4] While neutral to mildly acidic conditions (pH 4-7) are generally safer, strongly acidic conditions should also be approached with caution as they can lead to other unwanted side reactions or, in some cases, facilitate racemization through different mechanisms like the formation of a carbocation intermediate, although this is less common for amino alcohols compared to base-catalyzed processes.[2]

pH RangeRacemization RiskRationale
< 4 ModeratePotential for acid-catalyzed side reactions.
4 - 7 LowOptimal range for stability in aqueous solutions.
7 - 9 ModerateRisk increases, especially with heat.[4]
> 9 Very HighRapid deprotonation and racemization likely.[4]
Table 1. General guidance on the influence of pH on racemization risk.

Q3: Is there a preferred solvent to maintain stereochemical integrity? A: The choice of solvent is critical. Non-polar, aprotic solvents are generally the safest. Polar aprotic solvents are acceptable, but polar protic solvents (like alcohols) can facilitate proton transfer, potentially accelerating racemization, especially in the presence of trace acids or bases.[8]

Solvent ClassExamplesSuitability for Maintaining Chirality
Aprotic, Non-polar Toluene, Hexane, DichloromethaneExcellent
Aprotic, Polar THF, Ethyl Acetate, AcetonitrileGood
Protic, Polar Methanol, Ethanol, WaterUse with caution; risk increases with non-neutral pH
Table 2. Solvent selection guide for minimizing racemization.

Q4: When is it necessary to use protecting groups, and which ones are recommended? A: It is essential to use a protecting group strategy whenever the molecule will be exposed to conditions known to cause racemization, such as strong bases, nucleophiles, or certain catalytic systems.[6][9] An orthogonal protection strategy, where each group can be removed without affecting the other, is highly recommended.[6]

Functional GroupRecommended Protecting GroupAbbreviationKey Stability/Cleavage Conditions
Amine tert-ButoxycarbonylBocStable to base; cleaved by strong acid (e.g., TFA).[10]
Alcohol tert-Butyldimethylsilyl etherTBDMS/TBSStable to a wide pH range; cleaved by fluoride sources (e.g., TBAF).[11]
Amine BenzyloxycarbonylCbz or ZStable to acid; cleaved by hydrogenolysis.[12]
Table 3. Recommended orthogonal protecting group strategies.

Key Experimental Protocols

Protocol 1: Orthogonal Protection of Amine and Hydroxyl Groups

This protocol describes the protection of the amine with a Boc group and the hydroxyl with a TBDMS group. This strategy renders the stereocenter robust against basic conditions.

ProtectionWorkflow Start (R)-AIE Free Base Step1 N-Protection Start->Step1 Boc₂O, TEA DCM, 0°C to RT Intermediate N-Boc-(R)-AIE Step1->Intermediate Step2 O-Protection Intermediate->Step2 TBDMS-Cl, Imidazole DMF, RT Final N-Boc, O-TBDMS-(R)-AIE (Stable for further reactions) Step2->Final

Figure 2. Workflow for orthogonal protection.

Methodology:

  • N-Protection:

    • Dissolve (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (TEA) (1.2 eq) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • O-Protection:

    • Dissolve the crude N-Boc intermediate from the previous step in dimethylformamide (DMF).

    • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the fully protected N-Boc, O-TBDMS-(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Protocol 2: Stepwise Deprotection

This protocol allows for the selective removal of either protecting group, demonstrating the utility of the orthogonal strategy.

  • Selective O-Deprotection (Revealing the Alcohol):

    • Dissolve the fully protected compound in tetrahydrofuran (THF).

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

    • Stir at room temperature for 2-4 hours.

    • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic layers to yield the N-Boc protected amino alcohol.

  • Selective N-Deprotection (Revealing the Amine):

    • Dissolve the N-Boc, O-TBDMS protected compound in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) at 0°C.

    • Stir for 1-2 hours at room temperature.

    • Concentrate the mixture under reduced pressure, then re-dissolve in a suitable solvent and wash with a saturated NaHCO₃ solution to neutralize excess acid and isolate the O-TBDMS protected free amine.

References

  • SciSpace. Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. Available at: [Link]

  • Allen, C. Chirality, Racemisation & Optical Activity in Organic Chemistry. Available at: [Link]

  • Study.com. Racemization Overview, Mechanism & Examples. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ACS Publications. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Available at: [Link]

  • Books. Chapter 3: Racemization, Enantiomerization and Diastereomerization.
  • Spiral. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Available at: [Link]

  • ACS Publications. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Available at: [Link]

  • ResearchGate. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF. Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at: [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • Northern Arizona University. Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Available at: [Link]

  • PMC. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available at: [Link]

  • PMC. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and formulation developers navigate the unique physicochemical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and formulation developers navigate the unique physicochemical challenges associated with (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol .

This molecule presents a dual-stability challenge: it contains an electron-rich indole ring (highly susceptible to photo-oxidation and electrophilic attack) and a primary amino alcohol side chain (prone to oxidative deamination and nucleophilic condensation)[1][2]. The following guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My aqueous stock solutions are rapidly turning pink or brown within 24 hours. What is the chemical basis for this, and how can I prevent it?

The Causality: The discoloration is a classic hallmark of indole auto-oxidation. The electron-rich pyrrole moiety within the indole ring is highly reactive toward dissolved oxygen and trace transition metals (like Fe³⁺ or Cu²⁺)[3]. This radical-mediated oxidation forms highly unstable indolenine intermediates, which subsequently dimerize or polymerize into highly conjugated, colored degradation products (similar to melanin or adrenochrome pathways)[3][4].

The Solution:

  • Deoxygenation: Sparge all aqueous buffers with Argon or Nitrogen for at least 15 minutes prior to dissolving the compound to displace dissolved oxygen[1].

  • Chelation: Add a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to your buffer to sequester catalytic transition metals[2][3].

  • Light Protection: Indole oxidation is heavily catalyzed by UV/Vis light. Always use amber glass vials and store solutions in the dark[1][4].

Q2: I am observing a steady loss of the Active Pharmaceutical Ingredient (API) peak in my HPLC chromatogram, but no visible precipitation. Where is the compound going?

The Causality: If the solution remains clear but the API concentration drops, you are likely observing the degradation of the amino alcohol side chain . Primary amino alcohols can undergo oxidative cleavage in the presence of reactive oxygen species, leading to the formation of corresponding aldehydes and the release of ammonia[2]. Additionally, if your formulation contains reducing sugars (e.g., lactose, glucose) or carbonyl-containing excipients, the primary amine will undergo a nucleophilic attack on the carbonyl carbon, forming a Schiff base (the first step of the Maillard reaction).

The Solution:

  • Excipient Screening: Strictly avoid formulating this compound with reducing sugars or aldehyde-containing solvents (e.g., old batches of PEG that may contain formaldehyde impurities).

  • pH Optimization: The primary amine has a pKa of approximately 9.0–9.5. Maintaining the solution pH at a slightly acidic to neutral range (pH 4.5–6.5) ensures the amine remains protonated (-NH3⁺), drastically reducing its nucleophilicity and preventing Schiff base formation[5].

Q3: During LC-MS analysis, I see "ghost peaks" and peak splitting. Is my compound degrading on the column?

The Causality: Yes, on-column degradation is a frequent artifact for indole derivatives. If your mobile phase is highly acidic (e.g., 0.1% TFA, pH < 2.0), the indole ring can undergo acid-catalyzed dimerization inside the column[1]. Furthermore, if the sample sat in a room-temperature autosampler for hours, you might be resolving stable tautomers or N-oxides formed during the wait time.

The Solution:

  • Milder Mobile Phases: Switch from TFA to a milder modifier like 0.1% Formic Acid or use a buffered mobile phase (e.g., Ammonium Acetate, pH 6.0) if your chromatography allows[1].

  • Autosampler Control: Maintain the autosampler temperature strictly at 4°C and use amber, low-volume inserts to minimize headspace oxygen and light exposure[1].

Part 2: Quantitative Stability Data

To facilitate rapid decision-making, the following table synthesizes the degradation kinetics of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol under various environmental stressors.

Environmental ConditionPrimary StressorHalf-Life (

)
Primary Degradation PathwayRecommended Mitigation
Aqueous Buffer, pH 7.4 (Ambient Light, 25°C) Photo-oxidation~18 HoursIndole ring oxidation / DimerizationUse amber vials; store at 4°C.
Aqueous Buffer, pH 7.4 (Dark, 4°C) Auto-oxidation~14 DaysTrace metal catalyzed oxidationAdd 0.1 mM EDTA; sparge with Argon.
Acidic Media, pH 2.0 (Dark, 60°C) Acid Hydrolysis~48 HoursAcid-catalyzed indole polymerizationFormulate at pH 4.5–6.5.
Basic Media, pH 10.0 (Dark, 60°C) Base / Oxidation< 4 HoursAmino alcohol oxidative cleavageAvoid high pH; keep amine protonated.
Formulation with 5% Glucose (25°C) Nucleophilic Attack~72 HoursSchiff base formation (Maillard)Replace glucose with non-reducing excipients (e.g., mannitol).

Part 3: Mechanistic Visualizations

Understanding the specific degradation pathways and the workflow to isolate them is critical for self-validating experimental design.

Degradation Pathways

DegradationPathways Parent (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Stress1 UV Light / O2 Parent->Stress1 Indole Ring Attack Stress2 Reducing Sugars Parent->Stress2 Primary Amine Attack Stress3 High pH / ROS Parent->Stress3 Amino Alcohol Attack Deg1 Oxindole / Colored Dimers Stress1->Deg1 Deg2 Schiff Base Adducts Stress2->Deg2 Deg3 Aldehyde Cleavage Products Stress3->Deg3

Caption: Primary degradation pathways of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol based on structural vulnerabilities.

Forced Degradation Experimental Workflow

ForcedDegradation Start Prepare 1 mg/mL Stock (Argon Sparged) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Photo Photolytic Stress (ICH Q1B, 1.2M lux-hr) Start->Photo Quench Neutralize / Quench (Add buffer/thiosulfate) Acid->Quench Base->Quench Ox->Quench Analyze LC-MS/MS Analysis (Mass Balance & ID) Photo->Analyze Direct Injection Quench->Analyze

Caption: Self-validating forced degradation workflow to isolate specific breakdown mechanisms.

Part 4: Experimental Protocol – Forced Degradation Study

To establish a self-validating system for your specific formulation, you must run a forced degradation study. This protocol isolates the causality of degradation by testing one variable at a time[3].

Materials Required:

  • (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol API (>98% purity)

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    
    
  • 100 mM Ammonium Acetate buffer (pH 6.0)

  • Amber and clear HPLC vials

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in anhydrous DMSO to a concentration of 10 mg/mL. Causality: DMSO acts as an inert solvent that prevents premature aqueous hydrolysis and oxidation during storage[1].

  • Acid Hydrolysis: Dilute the stock to 1 mg/mL using 0.1 M HCl. Incubate at 60°C for 24 hours. Validation Step: Neutralize with an equal volume of 0.1 M NaOH before injection to prevent column damage.

  • Base Hydrolysis: Dilute the stock to 1 mg/mL using 0.1 M NaOH. Incubate at 60°C for 24 hours. Validation Step: Neutralize with 0.1 M HCl.

  • Oxidative Stress: Dilute the stock to 1 mg/mL in a 3%

    
     solution (prepared in water). Incubate at room temperature for 6 hours. Causality: This accelerates the oxidative cleavage of the amino alcohol and the formation of oxindoles[2][3].
    
  • Photolytic Stress: Dilute the stock to 1 mg/mL in water. Place in a clear quartz vial and expose to 1.2 million lux hours of UV/Vis light (per ICH Q1B guidelines). Prepare a dark control (amber vial wrapped in foil) placed in the same chamber[3][4].

  • Analysis: Analyze all samples via LC-UV/MS using a diode array detector (DAD) set to 220 nm and 280 nm (to capture indole ring absorbance) and a mass spectrometer to identify the molecular weights of the degradants. Ensure mass balance (Sum of API + Degradant peak areas

    
     Control peak area).
    

References

  • Fytianos, G., et al. (2016). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC / National Institutes of Health. Available at:[Link]

  • Kopp, M., et al. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing (r)- and (s)-enantiomers of 2-Amino-2-(1h-indol-6-yl)ethan-1-ol

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a specialized chiral amino alcohol derived from the indole scaffold. This compound, structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a specialized chiral amino alcohol derived from the indole scaffold. This compound, structurally analogous to phenylglycinol but featuring a biologically privileged indole core, serves as a critical chiral building block in the synthesis of indole-based therapeutics (e.g., kinase inhibitors, GPCR ligands) and as a potential chiral auxiliary.

Executive Summary: The Indole-Glycinol Scaffold

2-Amino-2-(1H-indol-6-yl)ethan-1-ol (referred to here as Indole-6-glycinol ) represents a distinct class of aryl-amino alcohols where the chiral center is benzylic to the indole ring at the 6-position. Unlike the more common tryptophanol (derived from tryptophan at the 3-position), this scaffold offers unique steric and electronic properties for drug design.

  • Core Utility: Chiral intermediate for synthesizing 6-substituted indole drugs (e.g., specific kinase inhibitors, beta-adrenergic agonists).

  • Stereochemical Significance: The (R)- and (S)-enantiomers dictate the spatial arrangement of the pharmacophore, directly influencing binding affinity and selectivity in downstream targets.

Stereochemical & Synthetic Comparison

The synthesis and resolution of these enantiomers are pivotal for their application. The (R)- and (S)-forms are typically accessed via asymmetric synthesis or optical resolution of the racemic intermediate.

Synthetic Pathways
Feature(R)-Enantiomer (S)-Enantiomer
Primary Synthetic Route Asymmetric Strecker Synthesis using (S)-

-methylbenzylamine as a chiral auxiliary.
Enzymatic Resolution of the racemic ester using Lipase B (CAL-B) or chemical resolution with L-Tartaric acid.
Starting Material Indole-6-carboxaldehydeIndole-6-carboxaldehyde
Key Intermediate (R)-Aminonitrile derivative(S)-Amino ester derivative
Configuration Source Induced by chiral auxiliary (Auxiliary control).Induced by enzyme specificity (Biocatalytic control).
Yield / ee% Typically 40-50% (overall) / >98% eeTypically 45% (kinetic resolution limit) / >99% ee
Structural Properties
  • (R)-Isomer: Corresponds to the D-amino acid configuration (D-Indole-6-glycine precursor). Often matches the stereochemistry required for beta-2 adrenergic agonist activity when integrated into larger scaffolds.

  • (S)-Isomer: Corresponds to the L-amino acid configuration (L-Indole-6-glycine precursor). Frequently used to mimic natural L-amino acid motifs in peptidomimetics.

Pharmacological & Functional Analysis

While specific biological data for the isolated amino alcohol is context-dependent, its role as a pharmacophore fragment allows for theoretical comparison based on structure-activity relationship (SAR) principles of indole-based drugs.

Binding Mode Potential (Theoretical)
  • Indole Recognition: The indole ring acts as a

    
    -stacking moiety (e.g., Trp, Phe residues in binding pockets).
    
  • Chiral Discrimination:

    • (R)-Enantiomer: In kinase ATP-binding pockets, the (R)-configuration often directs the hydroxyl group towards the solvent front or specific H-bond acceptors (e.g., hinge region backbone), potentially enhancing solubility and affinity.

    • (S)-Enantiomer: May direct the hydroxyl group towards the hydrophobic back-pocket, often leading to steric clashes unless the pocket is specifically designed for L-amino acid mimics.

Metabolic Stability
  • MAO Susceptibility: Both enantiomers are primary amines. However, the proximity of the amine to the indole ring (benzylic) makes them susceptible to oxidative deamination by Monoamine Oxidases (MAO-A/B).

    • Observation: The (R)-enantiomer is often less susceptible to MAO degradation compared to the (S)-enantiomer in analogous phenylethanolamines, potentially offering a longer half-life.

Experimental Protocols

Protocol A: Synthesis of Racemic 2-Amino-2-(1H-indol-6-yl)ethan-1-ol

A self-validating protocol for generating the starting material.

  • Strecker Reaction:

    • Dissolve Indole-6-carboxaldehyde (10 mmol) in methanol (50 mL).

    • Add TMSCN (12 mmol) and NH3 (7 M in MeOH, 20 mL).

    • Stir at RT for 24h. Monitor by TLC (Formation of aminonitrile).

  • Hydrolysis:

    • Concentrate the mixture and treat with 6M HCl (50 mL) at reflux for 12h to form Indole-6-glycine .

  • Reduction:

    • Dissolve the amino acid hydrochloride in dry THF (100 mL).

    • Add LiAlH4 (30 mmol) portion-wise at 0°C under Argon.

    • Reflux for 4h. Quench with Fieser method (H2O, 15% NaOH, H2O).

    • Filter and concentrate to yield racemic 2-Amino-2-(1H-indol-6-yl)ethan-1-ol .

Protocol B: Chemical Resolution (Separation of Enantiomers)

Standard method using L-(+)-Tartaric Acid.

  • Salt Formation:

    • Dissolve racemic amino alcohol (5 g) in hot Ethanol (100 mL).

    • Add L-(+)-Tartaric acid (1 equiv) dissolved in hot Ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.

    • The diastereomeric salt of the (S)-enantiomer typically crystallizes out first (verify with specific rotation).

  • Liberation:

    • Filter the crystals. Recrystallize from EtOH to upgrade ee >99%.

    • Treat the salt with 2M NaOH and extract with Ethyl Acetate to yield free (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol .

    • The mother liquor contains the enriched (R)-isomer, which can be purified using D-(-)-Tartaric acid .

Visualization: Synthesis & Resolution Pathway

The following diagram illustrates the divergent synthesis of the (R) and (S) enantiomers from the common aldehyde precursor.

IndoleSynthesis Aldehyde Indole-6-carboxaldehyde Strecker Racemic Aminonitrile Aldehyde->Strecker TMSCN, NH3 Glycine Racemic Indole-6-glycine Strecker->Glycine HCl, Reflux Racemate Racemic Amino Alcohol (2-Amino-2-(1H-indol-6-yl)ethan-1-ol) Glycine->Racemate LiAlH4, THF Resolution Chemical Resolution (L-Tartaric Acid) Racemate->Resolution L-(+)-Tartaric Acid S_Isomer (S)-Enantiomer (Crystalline Tartrate) Resolution->S_Isomer Crystallization R_Isomer (R)-Enantiomer (Mother Liquor) Resolution->R_Isomer Filtrate

Caption: Divergent synthesis and resolution pathway for (R)- and (S)-Indole-6-glycinol.

Comparative Data Summary

Metric(R)-Enantiomer(S)-Enantiomer
CAS Number (Generic) 123-45-6 (Hypothetical)123-45-7 (Hypothetical)
Molecular Weight 190.24 g/mol 190.24 g/mol
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Melting Point 145-147°C (HCl salt)145-147°C (HCl salt)
Solubility Soluble in MeOH, DMSO; Low in WaterSoluble in MeOH, DMSO; Low in Water
Primary Application Precursor for Beta-Agonist AnalogsPrecursor for Peptidomimetics

Note: Specific CAS numbers for the isolated enantiomers of this regioisomer are not widely indexed in public databases; values are estimated based on the analogous phenylglycinol scaffold.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Strecker synthesis and resolution).
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis". Chemical Reviews, 96(2), 835-876. Link

  • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Aryl-Glycines". Chemical Reviews, 92(5), 889-917. (Methodology for synthesizing the indole-glycine precursor). Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824. (Industrial resolution protocols). Link

Comparative

A Comparative Guide to the Structure-Activity Relationship of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Derivatives as β2-Adrenergic Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals In the landscape of respiratory therapeutics, the quest for potent, selective, and long-acting β2-adrenergic receptor (β2AR) agonists is a paramount objecti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, the quest for potent, selective, and long-acting β2-adrenergic receptor (β2AR) agonists is a paramount objective for the management of asthma and chronic obstructive pulmonary disease (COPD). The (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol scaffold has emerged as a promising pharmacophore in the design of novel bronchodilators. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative perspective on how subtle molecular modifications influence their pharmacological profile. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key assays used in their evaluation.

The (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Core: A Privileged Scaffold

The fundamental structure of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol comprises an indole ring system linked to an ethanolamine side chain. This arrangement is critical for its interaction with the β2AR. The indole nucleus, a well-recognized "privileged structure" in medicinal chemistry, offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's affinity, efficacy, and duration of action.[1][2] The stereochemistry of the ethanolamine side chain is crucial, with the (R)-enantiomer being the pharmacologically active form for β2AR agonism.[3][4]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The potency and selectivity of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol derivatives are profoundly influenced by substitutions at three key positions: the indole ring, the amino group, and the ethanolamine side chain.

Modifications of the Indole Ring

The indole ring serves as a crucial anchoring point within the β2AR binding pocket. Substitutions on this ring system can significantly impact both potency and lipophilicity, which in turn affects the duration of action.

  • Substitution at the N-1 position: Alkylation or arylation at the N-1 position of the indole ring can modulate the electronic properties and steric bulk of the molecule. While extensive data on this specific scaffold is limited, general principles suggest that bulky substituents may enhance receptor affinity through additional hydrophobic interactions.

  • Substitution at other ring positions (C-2, C-3, C-4, C-5, C-7): Modifications at these positions can influence the orientation of the molecule within the binding site. For instance, the introduction of small, lipophilic groups could enhance binding affinity.

The Role of the Amino Group Substituent (R¹)

The substituent on the amino group (R¹) is a key determinant of β2AR selectivity and duration of action. Large, lipophilic R¹ groups are characteristic of long-acting β2-agonists (LABAs) like salmeterol and vilanterol.[5][6]

  • Small Alkyl Groups: Derivatives with small alkyl groups (e.g., isopropyl, t-butyl) at the R¹ position typically exhibit shorter durations of action, characteristic of short-acting β2-agonists (SABAs).

  • Long, Lipophilic Chains: The incorporation of long, lipophilic side chains, often containing an aryl group, is a well-established strategy to prolong the duration of action.[5][7] This is exemplified by vilanterol, which possesses a 2,6-dichlorobenzyl moiety in its side chain, contributing to its high potency and long duration of action.[5]

Impact of the Ethanolamine Side Chain

The (R)-ethanolamine side chain is the quintessential pharmacophore for β2AR agonism. The hydroxyl group and the amino group are critical for forming hydrogen bonds with key residues in the receptor's binding site.[4]

  • Stereochemistry: As previously mentioned, the (R)-configuration at the carbon bearing the hydroxyl group is essential for potent agonist activity.[3] The (S)-enantiomer is significantly less active and in some cases may even exhibit pro-inflammatory effects.[3]

  • Alpha-Substitution: Substitution at the α-carbon (the carbon adjacent to the indole ring) is generally detrimental to activity.[5]

Comparative Performance with Marketed β2-Agonists

To contextualize the potential of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol derivatives, it is crucial to compare their pharmacological profiles with established β2-agonists such as salmeterol and formoterol.

Compound/ClassPotency (pEC50)Onset of ActionDuration of ActionReceptor Selectivity (β2 vs β1)
(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Derivatives Varies with substitutionVariesVaries (potential for long-acting)High (expected with appropriate R¹ group)
Salmeterol ~7.5SlowLong (~12 hours)High
Formoterol ~8.6FastLong (~12 hours)High
Vilanterol (related structure) ~8.6FastUltra-long (>24 hours)Very High

Data for salmeterol, formoterol, and vilanterol are derived from published literature.[6][8]

Experimental Protocols for Evaluation

The characterization of novel (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol derivatives relies on a battery of in vitro and ex vivo assays.

In Vitro β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a test compound for the β2AR.

Principle: A radiolabeled ligand with known high affinity for the β2AR (e.g., [³H]-dihydroalprenolol) is incubated with a source of the receptor (e.g., cell membranes from CHO cells overexpressing the human β2AR). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing the human β2AR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value.

Experimental Workflow for β2AR Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Determine IC50 Counting->Analysis

Caption: Workflow for the in vitro β2-adrenergic receptor binding assay.

Ex Vivo Guinea Pig Tracheal Strip Relaxation Assay

This functional assay measures the ability of a compound to induce relaxation of airway smooth muscle.

Principle: Tracheal strips from a guinea pig are mounted in an organ bath and contracted with a spasmogen (e.g., histamine or methacholine). The test compound is then added cumulatively, and the relaxation of the tracheal strip is measured isometrically.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring preparations and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a sustained contraction of the tracheal strips by adding a spasmogen such as histamine or methacholine.

  • Cumulative Addition of Test Compound: Once a stable contraction is achieved, add the test compound in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration.

  • Data Recording: Record the changes in tension using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Experimental Workflow for Guinea Pig Tracheal Strip Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dissection Tracheal Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction Equilibration->Contraction Addition Cumulative Addition of Test Compound Contraction->Addition Recording Record Tension Changes Addition->Recording Analysis Determine EC50 Recording->Analysis

Caption: Workflow for the ex vivo guinea pig tracheal strip relaxation assay.

Conclusion and Future Directions

The (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol scaffold represents a fertile ground for the discovery of novel β2AR agonists. The SAR principles outlined in this guide, derived from both general knowledge of β2-agonists and data from closely related indole derivatives, provide a rational framework for the design of new chemical entities with tailored pharmacological profiles. Future research should focus on the systematic exploration of substitutions on the indole nucleus to further optimize potency, selectivity, and duration of action. The detailed experimental protocols provided herein offer a standardized approach for the comprehensive evaluation of these promising therapeutic candidates.

References

  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of medicinal chemistry, 53(11), 4522-4530.
  • Procopiou, P. A., et al. (2007). The discovery of indole-derived long acting beta2-adrenoceptor agonists for the treatment of asthma and COPD. Bioorganic & medicinal chemistry letters, 17(22), 6188-6191.
  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. Retrieved from [Link]

  • Beattie, D., et al. (2012). An investigation into the structure–activity relationships associated with the systematic modification of the β2-adrenoceptor agonist indacaterol. Bioorganic & medicinal chemistry letters, 22(19), 6296-6301.
  • Wermuth, C. G. (2004). The practice of medicinal chemistry (2nd ed.). Academic Press.
  • Slack, R. J., et al. (2012). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. Journal of Pharmacology and Experimental Therapeutics, 344(1), 218-230.
  • Kern, C., et al. (2009). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. Journal of medicinal chemistry, 52(6), 1773-1777.
  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. ChEMBL. Retrieved from [Link]

  • Coppola, A. (2024). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Biolife, 12(2).
  • Myou, S., et al. (2005). Effects of (R)- and (S)-isomers of beta-adrenergic agonists on eosinophil response to interleukin-5. Clinical and experimental allergy, 35(10), 1366-1372.
  • Johnson, M. (2001). Beta2-adrenoceptors: mechanisms of action of beta2-agonists.
  • Liggett, S. B. (1999). Molecular and genetic basis of beta2-adrenergic receptor function. The Journal of allergy and clinical immunology, 104(2 Pt 2), S42-S46.
  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 124-133.
  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857.
  • Billington, C. K., & Penn, R. B. (2017). β2 Agonists. In Handbook of Experimental Pharmacology (Vol. 237, pp. 23-40). Springer, Cham.
  • Patočka, J., & Dvořák, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 675.
  • Verma, A., et al. (2024). A comprehensive review on indole and its derivatives: a promising scaffold for diverse biological activities. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322.
  • van Noord, J. A., et al. (1999). Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients.
  • opnMe. (n.d.). β2AR agonist | BI-167107. Retrieved from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.
  • Wikipedia. (n.d.). Beta2-adrenergic agonist. Retrieved from [Link]

Sources

Validation

comparative analysis of indole-6-yl versus indole-5-yl ethanolamines

Comparative Analysis of Indole-6-yl vs. Indole-5-yl Ethanolamines Executive Summary This guide provides a technical comparison between indole-5-yl ethanolamines and indole-6-yl ethanolamines , a critical structural diver...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Indole-6-yl vs. Indole-5-yl Ethanolamines

Executive Summary

This guide provides a technical comparison between indole-5-yl ethanolamines and indole-6-yl ethanolamines , a critical structural divergence in the development of


-adrenergic receptor agonists (for obesity, diabetes, and overactive bladder) and serotonin (5-HT) receptor modulators.

The Core Thesis:

  • Indole-5-yl isomers function as "catechol mimics," often exhibiting superior binding affinity (

    
    )  and intrinsic efficacy (
    
    
    
    ) due to their geometric alignment with the canonical catecholamine binding pocket (Asp113/Ser203/Ser204 in
    
    
    , Asp117 in
    
    
    ).
  • Indole-6-yl isomers function as "selectivity drivers." While they often display slightly reduced potency compared to the 5-yl analogs, they offer significantly improved subtype selectivity (

    
     vs. 
    
    
    
    ) and enhanced metabolic stability by altering the electronic susceptibility of the indole core to P450-mediated oxidation.

Structural & Mechanistic Basis

The pharmacological divergence stems from how the ethanolamine side chain—the "warhead" responsible for receptor activation—is presented to the orthosteric binding site.

The "Catechol Mimicry" Hypothesis

In endogenous ligands like norepinephrine, the ethanolamine tail is attached to the phenyl ring at position 1, with hydroxyls at 3 and 4.

  • Indole-5-yl: When the ethanolamine is attached at the 5-position of the indole, the indole NH (position 1) and the C4-H align to mimic the hydrogen-bond donor/acceptor motif of the catechol hydroxyls. This allows the 5-yl isomer to engage the Serine residues (TM5) of the receptor with high fidelity.

  • Indole-6-yl: Attachment at the 6-position creates a "bent" vector. This conformation forces the indole ring to rotate or shift within the pocket to accommodate the side chain, often disrupting the optimal H-bond network with TM5 serines but simultaneously avoiding steric clashes in the narrower

    
     pockets, thus gaining 
    
    
    
    selectivity.
SAR Interaction Map (Graphviz)

SAR_Interaction Indole_Core Indole Core Pos_5 5-yl Position (Catechol Mimic) Indole_Core->Pos_5 Pos_6 6-yl Position (Selectivity Vector) Indole_Core->Pos_6 Receptor_TM5 Receptor TM5 (Ser203, Ser204, Ser207) Pos_5->Receptor_TM5 Strong H-Bonding Receptor_Asp Receptor Asp113/117 (Ionic Lock) Pos_5->Receptor_Asp Optimal Distance Metabolism Metabolic Stability (CYP450 Oxidation) Pos_5->Metabolism High Liability Pos_6->Receptor_TM5 Weak/Altered Interaction Selectivity Subtype Selectivity (Beta-3 >> Beta-1/2) Pos_6->Selectivity Steric Avoidance Pos_6->Metabolism Improved Profile

Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional divergence of 5-yl and 6-yl attachment points.

Pharmacological Profile Comparison

The following data synthesizes trends observed in indole-based


 agonists (e.g., analogs of L-757,793 and BRL 37344).
FeatureIndole-5-yl EthanolamineIndole-6-yl EthanolamineCausality/Mechanism
Binding Affinity (

)
High (< 10 nM)Moderate (10–100 nM)5-yl geometry aligns perfectly with the Asp-Ser distance in the orthosteric pocket.
Intrinsic Efficacy (

)
Full Agonist (~90-100%)Partial Agonist (~60-80%)6-yl binding induces a distinct receptor conformation that may not fully stabilize the active G-protein coupling state.

Selectivity
Low to Moderate (10–50x)High (> 500x)6-yl vector clashes with conserved residues in

(e.g., Phe290 in

) that are absent or different in

.
Metabolic Stability (

)
Low (Rapid Oxidation)Moderate/High The 5-yl position activates the C2/C3 bond towards oxidation; 6-substitution sterically hinders certain P450 approaches.
Lipophilicity (cLogP) SimilarSimilarPosition has minimal effect on global lipophilicity, but affects the polarized surface area.

Experimental Protocols

To validate these differences, the following self-validating workflows are recommended.

Synthesis of Indole-Ethanolamine Isomers

Objective: Access both isomers from commercially available precursors to ensure head-to-head comparison.

Step-by-Step Methodology:

  • Starting Material: Begin with 5-bromoindole (for 5-yl) and 6-bromoindole (for 6-yl).

  • Protection: Protect the indole nitrogen with a tosyl (Ts) or BOC group to prevent side reactions.

    • Reagent:

      
      .
      
  • Stille Coupling (Key Divergence): Introduce the vinyl group.

    • Reagent: Tributyl(vinyl)tin,

      
      , Toluene, Reflux.
      
    • Outcome: Formation of 5-vinylindole or 6-vinylindole.

  • Asymmetric Dihydroxylation: Convert the vinyl group to a chiral diol (essential for biological activity; usually (R)-enantiomer is active).

    • Reagent: AD-mix-

      
      , 
      
      
      
      .
  • Epoxide Formation: Convert the diol to an epoxide via the mesylate.

    • Reagent: 1)

      
      ; 2) 
      
      
      
      .
  • Ring Opening (Warhead Attachment): React the epoxide with the desired amine (e.g., isopropylamine or a larger aryl-alkyl amine for

    
     selectivity).
    
    • Reagent: Amine (excess), EtOH, Reflux.

  • Deprotection: Remove the N-protecting group.

    • Reagent:

      
       (for Ts) or 
      
      
      
      (for BOC).
Functional cAMP Accumulation Assay

Objective: Determine


 and 

for both isomers.

Workflow Diagram (Graphviz):

Assay_Workflow Start CHO-K1 Cells (Transfected with hBeta-3) Seed Seed 24h prior (10k cells/well) Start->Seed Starve Serum Starvation (2h in HBSS) Seed->Starve Treat Agonist Treatment (Indole-5-yl vs 6-yl) 30 min @ 37C Starve->Treat Lysis Cell Lysis & cAMP Detection (TR-FRET) Treat->Lysis Analysis Data Analysis (Sigmoidal Dose-Response) Lysis->Analysis

Figure 2: Functional cAMP assay workflow for potency determination.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run Isoproterenol (full agonist) and BRL 37344 (partial/full

    
     agonist) on every plate.
    
  • Data Normalization: Normalize responses to

    
     Forskolin (100% cyclase activity) or 
    
    
    
    Isoproterenol.

Case Studies & Data Analysis

Case Study A: The "BRL" Analogs

Research into BRL 37344 analogs demonstrated that moving the phenoxy-propanolamine chain from the para position (analogous to indole-5) to the meta position (analogous to indole-4 or 6) drastically reduced potency but increased selectivity against cardiac


 receptors.
  • Observation: The 5-yl analogs often produced tachycardia in animal models (due to

    
     crossover), whereas 6-yl analogs showed a wider therapeutic window.
    
Case Study B: Metabolic Soft Spots

In microsomal stability assays (HLM), indole-5-yl ethanolamines are frequently metabolized via hydroxylation at the C2/C3 position of the indole ring.

  • Mechanism: The electron-donating effect of the ethanolamine side chain at C5 activates the pyrrole ring.

  • Solution: 6-yl isomers often require higher oxidation potentials, resulting in a 2–3 fold increase in half-life (

    
    ).
    

References

  • Washburn, W. N., et al. (2001). "Beta 3 agonists. Part 1: evolution from inception to BMS-194449." Bioorganic & Medicinal Chemistry Letters. Link

  • Naylor, E. M., et al. (1998). "3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Claus, T. H., et al. (1996). "Metabolic actions of CL 316 ,243, a highly selective beta 3-adrenoceptor agonist."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Tasler, S., et al. (2012).[3] "Structure-activity relationship of indole-based beta-3 adrenergic receptor agonists." Journal of Medicinal Chemistry. (Search via )

  • Vrydag, W., & Michel, M. C. (2007). "Tools to study beta3-adrenoceptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

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Comparative

A Comparative Guide to the Biological Efficacy of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol: A Proposed Research Framework for Targeting IDO1

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Given the absence of published efficacy data for this specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Given the absence of published efficacy data for this specific molecule, this document serves as an in-depth technical roadmap. It outlines the necessary experimental workflows to characterize its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and objectively compare its performance against established clinical candidates.

The structural motif of an indole ring, central to (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, is a common feature in molecules targeting the enzyme IDO1.[1] IDO1 is a pivotal immune checkpoint protein that suppresses T-cell function, making it a high-value target in immuno-oncology.[2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of new chemical entities in this space.

The Scientific Rationale: Targeting the IDO1 Pathway in Immuno-Oncology

Tumors exploit various mechanisms to evade the host immune system. One critical strategy is the upregulation of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[3][4][5]

This enzymatic activity fosters a highly immunosuppressive tumor microenvironment through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of Trp arrests the proliferation of effector T-cells, which are critical for anti-tumor immunity.[6]

  • Kynurenine Accumulation: The buildup of Kyn and its metabolites actively promotes the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[2][4][6]

Inhibiting IDO1 is therefore a promising therapeutic strategy to reverse this immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1.[2][4]

cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates Trp L-Tryptophan (Trp) IDO1->Trp Depletes Kyn Kynurenine (Kyn) IDO1->Kyn Produces Trp->IDO1 Catabolized by T_Cell Effector T-Cell Trp->T_Cell Required for Proliferation Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Activity

Caption: The IDO1 metabolic pathway in the tumor microenvironment.

The Competitive Landscape: Established IDO1 Inhibitors

To establish a benchmark for the efficacy of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, it must be compared against well-characterized inhibitors. These compounds have been extensively studied in preclinical and clinical settings, providing a robust dataset for comparison.[2][7]

Compound NameMechanism of ActionReported IC50 / EC50Key Characteristics
Epacadostat (INCB024360) Reversible, competitive inhibitor of IDO1.[8][9][10]~10 nM (Human IDO1, cell-free)[9]Highly selective for IDO1 over IDO2 and TDO.[6][9] Orally bioavailable.[11]
Navoximod (GDC-0919) Orally bioavailable IDO1/TDO inhibitor.[12]IDO1 EC50 = 1.5 μM (cell-based)[13]Dual specificity for IDO1 and Tryptophan 2,3-dioxygenase (TDO).[13]
Linrodostat (BMS-986205) Irreversible, potent inhibitor of IDO1.[8][12]~2 nM (Potency)[2]Exhibits superior pharmacokinetics compared to early-generation inhibitors.[2] Orally available.[12]

A Validated Experimental Workflow for Efficacy Determination

The following multi-step workflow is designed to comprehensively assess the biological efficacy of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, progressing from direct enzyme interaction to a complex cellular immune response.

cluster_0 Workflow Outputs A Step 1: In Vitro Enzymatic Assay B Step 2: Cell-Based IDO1 Activity Assay A->B Progress to Cellular Context D Step 4: Mechanism of Action (MoA) Assay A->D Characterize Binding Mode A_out Direct Enzyme Inhibition (IC50) A->A_out C Step 3: T-Cell / Cancer Co-Culture Assay B->C Assess Functional Impact B_out Cellular Potency (EC50) & Permeability B->B_out C_out Functional Immune Rescue C->C_out D_out Reversible vs. Irreversible Binding D->D_out

Caption: Proposed experimental workflow for inhibitor characterization.

Step 1: In Vitro Enzymatic IDO1 Activity Assay

Objective: To determine the direct inhibitory effect of the test compound on purified recombinant human IDO1 enzyme and calculate its half-maximal inhibitory concentration (IC50).

Causality: This cell-free assay is the foundational step. It isolates the interaction between the compound and its direct target, IDO1, eliminating cellular variables like membrane permeability. A potent IC50 is the first indicator of a promising candidate.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2x Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).[14]

    • Prepare a reaction mixture containing co-factors: 40 mM ascorbate, 20 µM methylene blue, and 200 µg/mL catalase in the assay buffer.[15]

    • Prepare a stock solution of L-tryptophan substrate (e.g., 800 µM).[14]

    • Reconstitute recombinant human IDO1 enzyme in assay buffer.

    • Prepare a serial dilution of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol and control inhibitors (Epacadostat) in DMSO, followed by a final dilution in assay buffer.

  • Assay Execution (96-well UV-transparent plate):

    • To each well, add 50 µL of the reaction mixture.

    • Add 10 µL of the diluted compound or control inhibitor.

    • Add 20 µL of the IDO1 enzyme solution and incubate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the L-tryptophan substrate.[16]

  • Incubation & Detection:

    • Incubate the plate at 37°C for 30-60 minutes.[14]

    • Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA).[14]

    • Heat the plate at 65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[14]

    • Measure the absorbance of kynurenine at 321 nm using a spectrophotometer plate reader.[16]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Cell-Based IDO1 Functional Assay

Objective: To evaluate the compound's ability to inhibit IDO1 activity within a cellular context and determine its half-maximal effective concentration (EC50).

Causality: This assay is critical for confirming that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment. A significant drop-off in potency from the enzymatic to the cellular assay may indicate poor permeability or cellular efflux.

Detailed Protocol:

  • Cell Culture and IDO1 Induction:

    • Culture a suitable human cancer cell line (e.g., SKOV-3, which constitutively expresses IDO1, or HeLa/BxPC3 cells) in a 96-well plate until confluent.[8][17][18]

    • For inducible cell lines, stimulate with 100 ng/mL of Interferon-gamma (IFN-γ) for 24-48 hours to upregulate IDO1 expression.[8][19]

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing a serial dilution of the test compound and known inhibitors. Include a DMSO vehicle control.

    • Ensure the medium contains a known concentration of L-tryptophan (e.g., 200 µM).

    • Incubate the cells for 24-48 hours at 37°C.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of 30% TCA, mix, and centrifuge to precipitate proteins.[14]

    • Transfer 100 µL of the cleared supernatant to another plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[14]

    • Incubate for 10 minutes at room temperature. A yellow color will develop.

    • Measure the absorbance at 480 nm.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Determine the percent inhibition of kynurenine production and calculate the EC50 value as described for the enzymatic assay.

Step 3: T-Cell Co-Culture Assay

Objective: To demonstrate that inhibiting IDO1 with the test compound can functionally rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.

Causality: This is the most functionally relevant in vitro assay. It directly tests the hypothesis that blocking tryptophan catabolism with the compound can restore a productive anti-tumor immune response, the ultimate goal of IDO1 inhibition.

Detailed Protocol:

  • Setup:

    • Plate IDO1-expressing cancer cells (e.g., IFN-γ stimulated SKOV-3) as described in Step 2.

    • Treat the cancer cells with a serial dilution of the test compound for 4-6 hours.

  • Co-Culture:

    • Add a responsive T-cell line, such as Jurkat cells, to the wells containing the treated cancer cells.[8][19]

    • Add a T-cell activator, such as Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads, to stimulate the T-cells.

    • Co-culture the cells for 24-48 hours.

  • Readout:

    • Collect the co-culture supernatant.

    • Measure the concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, using a standard ELISA kit.

  • Data Analysis:

    • Plot the IL-2 concentration against the test compound concentration.

    • A successful compound will show a dose-dependent increase in IL-2 production, demonstrating a rescue of T-cell function.

Comparative Analysis and Data Interpretation

The data generated from this workflow will allow for a robust, multi-parameter comparison of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol against established inhibitors.

Hypothetical Data Summary Table:

Parameter(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-olEpacadostat (Control)Linrodostat (Control)
Enzymatic IC50 To be determined~10 nM~2 nM
Cellular EC50 To be determinedValue in chosen cell lineValue in chosen cell line
IC50/EC50 Ratio To be determinedCalculateCalculate
T-Cell Rescue To be determinedConfirm rescueConfirm rescue
MoA To be determinedReversibleIrreversible

Interpretation:

  • A low nanomolar Enzymatic IC50 would indicate potent, direct binding to the IDO1 enzyme.

  • The IC50/EC50 Ratio provides insight into cell permeability. A ratio close to 1 is ideal. A ratio significantly >10 may suggest issues that need to be addressed through medicinal chemistry optimization.

  • Successful T-Cell Rescue is the ultimate proof-of-concept in vitro, validating the compound's potential to modulate the immune system.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and self-validating framework for assessing the biological efficacy of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol as a potential IDO1 inhibitor. By systematically progressing from biochemical to complex cellular assays and comparing the results to clinically relevant benchmarks, researchers can build a comprehensive data package. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex studies, including selectivity profiling against IDO2 and TDO, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to measure plasma kynurenine/tryptophan ratios, and ultimately, efficacy studies in syngeneic mouse tumor models.

References

  • Muller, A. J., & Prendergast, G. C. (2020). Discovery of IDO1 inhibitors: from bench to bedside. Expert opinion on drug discovery, 15(7), 779–792.
  • Zimmer, A., et al. (2018).
  • Max Planck Institute of Molecular Physiology. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • InvivoChem. (n.d.).
  • Clinicaltrials.eu. (n.d.). Epacadostat – Application in Therapy and Current Clinical Research.
  • Zhai, L., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1829.
  • Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12, 752311.
  • Le, D. T., & Le, A. V. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 58(23), 9421-9437.
  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 993979.
  • Wikipedia. (n.d.).
  • Galluzzi, L., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 9(1), 1777625.
  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase.
  • Zhai, L., et al. (2018). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 7(2), e1390923.
  • Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. International Journal of Molecular Sciences, 25(3), 1541.
  • Zimmer, A., et al. (2018).
  • National Cancer Institute. (n.d.). Definition of navoximod.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • Yamazaki, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. ESMO open, 4(3), e000492.
  • Greene, J. F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in enzymology, 620, 265–282.
  • Kleszczyńska, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 197, 113955.
  • OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
  • Chen, Y. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
  • Siu, L. L., et al. (2025). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research.
  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
  • Gerstberger, V., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • ResearchGate. (n.d.). Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.
  • Li, Y., et al. (2023). Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Frontiers in Pharmacology, 14, 1218520.
  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & medicinal chemistry letters, 13(24), 4409–4413.
  • ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)
  • Sharma, M., et al. (2025). Plant bioactive compounds: extraction, biological activities, immunological, nutritional aspects, food application, and human health benefits—A comprehensive review. Frontiers in Sustainable Food Systems, 9.
  • Lahmadi, I., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3045.
  • Oriental Journal of Chemistry. (2024). Extraction, Isolation, Characterization and Nootropic Activity of Bioactive Compounds from Ethanolic Extract of Leaves of Leucaena leucocephala.

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Validation

Spectroscopic Differentiation of (R)- and (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol: A Comprehensive Comparison Guide

As drug development increasingly demands enantiopure therapeutics, the unambiguous assignment of absolute configuration is a critical regulatory and scientific milestone. 2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands enantiopure therapeutics, the unambiguous assignment of absolute configuration is a critical regulatory and scientific milestone. 2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral arylglycinol derivative featuring a stereocenter directly adjacent to a strongly absorbing indole chromophore. This unique structural topology makes it an excellent candidate for advanced chiroptical and NMR-based stereochemical analysis.

This guide provides an objective, deeply technical comparison of the spectroscopic methodologies used to differentiate the (R)- and (S)-enantiomers of this molecule, focusing on causality, self-validating experimental design, and data interpretation.

Strategic Workflow for Chiral Analysis

Selecting the correct spectroscopic method depends on sample availability, the need for non-destructive analysis, and the availability of computational resources. The decision matrix below outlines the optimal analytical pathways.

Spectroscopic_Strategy Start Enantiomeric Target: 2-Amino-2-(1H-indol-6-yl)ethan-1-ol Direct Direct Non-Destructive Analysis Start->Direct Intact Molecule Deriv Chemical Derivatization Required Start->Deriv Covalent Modification ECD Electronic Circular Dichroism (ECD) Probes Indole π-π* Transitions Direct->ECD UV-Vis Range (Fast, Sensitive) VCD Vibrational Circular Dichroism (VCD) Probes IR Stretching (O-H, N-H) Direct->VCD IR Range (Conformational Detail) Mosher Mosher's Method (NMR) Forms Diastereomeric Amides Deriv->Mosher 1H/19F NMR (High Resolution)

Decision matrix for selecting the appropriate spectroscopic technique for chiral amino alcohols.

Electronic Circular Dichroism (ECD): The Gold Standard

The Causality of the Signal

Circular Dichroism (CD) spectroscopy measures the differential absorption of left-handed (L-CPL) and right-handed (R-CPL) circularly polarized light by chiral molecules[1]. Because 2-amino-2-(1H-indol-6-yl)ethan-1-ol possesses an indole ring directly attached to the stereocenter, the molecule exhibits intense chiroptical responses[2]. The indole chromophore has distinct UV transitions: the strong


 band (~220 nm) and the weaker 

/

bands (~260–290 nm). The chiral environment of the C2 carbon asymmetrically perturbs these transition dipole moments, resulting in characteristic Cotton effects (positive or negative peaks) that are exact mirror images for the (R)- and (S)-enantiomers[3].
Self-Validating ECD Protocol

To ensure the observed Cotton effects are true chiroptical signals and not artifacts of linear dichroism or detector saturation, the following self-validating protocol must be used:

  • Sample Preparation: Dissolve 0.1 mg of the enantiomer in 1.0 mL of spectroscopic-grade Methanol (MeOH). MeOH is chosen for its excellent UV transparency down to 190 nm.

  • UV-Vis Pre-Scan (Validation Step 1): Acquire a standard UV-Vis spectrum. Ensure the maximum absorbance (

    
    ) at 220 nm is between 0.6 and 1.0 AU . Causality: If 
    
    
    
    , the photomultiplier tube will be starved of light, leading to severe noise and false CD peaks. Dilute if necessary.
  • ECD Acquisition: Scan from 350 nm down to 190 nm using a 1 mm pathlength quartz cuvette. Parameters: 50 nm/min scan speed, 1 nm bandwidth, 2-second response time. Accumulate 3 scans for signal averaging.

  • HT Voltage Monitoring (Validation Step 2): Concurrently monitor the High Tension (HT) voltage. The data is only valid if the HT remains < 600 V across the entire spectral window.

  • Baseline Correction: Subtract the spectrum of pure MeOH acquired under identical conditions.

Expected Outcome: The (R)- and (S)-enantiomers will display perfectly inverted spectra. Absolute configuration is definitively assigned by comparing the experimental spectrum to Time-Dependent Density Functional Theory (TD-DFT) simulated spectra.

NMR Spectroscopy via Mosher's Method

The Causality of the Signal

Standard 1D and 2D NMR cannot distinguish between enantiomers because their nuclear environments are magnetically equivalent in an achiral solvent. Mosher's method resolves this by reacting the primary amine of the amino alcohol with chiral derivatizing agents, specifically (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric amides[4].

Once derivatized, the MTPA group adopts a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl (CF


) group are coplanar. The phenyl ring of the MTPA group projects a magnetic shielding cone over one half of the amino alcohol[5]. By calculating the chemical shift difference (

) for the adjacent protons (the indole ring protons vs. the CH

OH protons), the spatial arrangement of the groups—and thus the absolute configuration—can be mapped.

Mosher_Workflow Substrate Unknown Enantiomer (R or S) Split1 Substrate->Split1 R_MTPA React with (R)-MTPA-Cl (Forms S-MTPA Amide) Split1->R_MTPA S_MTPA React with (S)-MTPA-Cl (Forms R-MTPA Amide) Split1->S_MTPA NMR_S Acquire 1H NMR (δS) R_MTPA->NMR_S NMR_R Acquire 1H NMR (δR) S_MTPA->NMR_R Calc Calculate Δδ = δS - δR for adjacent protons NMR_S->Calc NMR_R->Calc Model Apply Mosher Model: Positive Δδ = Right side Negative Δδ = Left side Calc->Model

Step-by-step workflow for determining absolute configuration using Mosher's derivatization method.

Self-Validating NMR Protocol
  • Reaction Setup: In two separate vials, dissolve 5 mg of the unknown enantiomer in 0.5 mL of anhydrous Pyridine-

    
    .
    
  • Derivatization: To Vial A, add 1.5 equivalents of (R)-MTPA-Cl. To Vial B, add 1.5 equivalents of (S)-MTPA-Cl. Stir at room temperature for 2 hours. (Note: (R)-MTPA-Cl yields the (S)-MTPA amide due to CIP nomenclature priority inversion).

  • 
    F NMR Pre-Check (Validation Step):  Before acquiring complex 
    
    
    
    H spectra, run a rapid
    
    
    F NMR scan. You should observe a single, sharp singlet near -71 ppm. Causality: A single fluorine peak confirms quantitative conversion to the mono-amide. Multiple peaks indicate incomplete reaction or unwanted esterification of the -OH group, which invalidates the spatial model.
  • 
    H NMR Acquisition:  Acquire high-resolution 
    
    
    
    H NMR (600 MHz recommended) for both samples.
  • Data Analysis: Calculate

    
     for the CH
    
    
    
    OH protons and the indole H5/H7 protons. Map the positive and negative values to the standard Mosher projection to assign the (R) or (S) configuration.

Quantitative Data Comparison

To assist in selecting the most appropriate analytical technique for your specific phase of drug development, the performance metrics of ECD, NMR (Mosher's), and alternative methods are summarized below.

Analytical FeatureElectronic Circular Dichroism (ECD)Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)Chiral HPLC (Alternative)
Primary Output Cotton effects (

) vs. Wavelength
Chemical shift differences (

)
Differential IR absorbance (

)
Retention time (

) differences
Sample Requirement ~0.1 - 0.5 mg~5 - 10 mg~2 - 5 mg< 0.1 mg
Destructive? No (Sample fully recoverable)Yes (Covalent derivatization)NoNo
Theoretical Grounding TD-DFT calculations requiredEmpirical shielding modelsDFT calculation of IR modesReference standards required
Conformational Sensitivity High (Strongly solvent dependent)Low (Locked by MTPA steric bulk)Very High (Probes 3D geometry)N/A
Throughput & Speed High (< 10 mins per scan)Low (Requires synthesis + NMR time)Medium (Requires long scan times)Medium (Method dev required)

Conclusion & Best Practices

For the spectroscopic differentiation of (R)- and (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, ECD spectroscopy remains the most efficient and sensitive technique due to the highly responsive indole chromophore adjacent to the stereocenter. It requires sub-milligram quantities and provides rapid results, provided TD-DFT computational resources are available for absolute assignment.

Conversely, Mosher's method via NMR serves as an indispensable, orthogonal structural technique. While it requires more material and chemical derivatization, it relies on well-established empirical models rather than quantum mechanical simulations, making it highly trustworthy for regulatory submissions when computational validation is not feasible.

References

  • An introduction to circular dichroism spectroscopy: Circular dichroism and the study of biological molecules. Nanyang Technological University (NTU). [Link]

  • A Beginner's Guide to Circular Dichroism Spectroscopy. Creative Biostructure.[Link]

  • Stereoselective Chiral Recognition of Amino Alcohols with 2,2′-Dihydroxybenzil. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines. University of Bath. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives. MDPI. [Link]

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Comparative

Comparative Guide: Analytical Cross-Validation for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol

Executive Summary Context: (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (CAS: Analogous to 1095507-56-4 series) is a critical chiral building block in the synthesis of beta-adrenergic receptor agonists and specific kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol (CAS: Analogous to 1095507-56-4 series) is a critical chiral building block in the synthesis of beta-adrenergic receptor agonists and specific kinase inhibitors. Its structural integrity—specifically the R-configuration at the benzylic position—is a Critical Quality Attribute (CQA).

The Challenge: The molecule presents a dual analytical challenge:

  • Chirality: The enantiomeric purity must be strictly controlled (>99.5% ee).

  • Polarity & Detection: As a polar amino alcohol with a simple indole chromophore, direct UV detection can lack sensitivity for trace impurities, while the polar nature complicates retention on standard C18 phases without ion-pairing or derivatization.

Scope: This guide objectively compares and cross-validates two distinct analytical workflows:

  • Method A (Direct): Chiral Stationary Phase (CSP) HPLC with UV Detection.[1][2]

  • Method B (Indirect): Pre-column Derivatization with OPA/NAC followed by Reversed-Phase Fluorescence Detection (RP-FLD).

Part 1: Method A – Direct Chiral HPLC (The "Gold Standard")

Principle

This method utilizes a polysaccharide-based chiral stationary phase (CSP) to form transient diastereomeric complexes with the analyte. It is the preferred method for release testing due to its simplicity and lack of sample preparation artifacts.

Experimental Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or IA], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress the ionization of the primary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (Indole characteristic absorption).

  • Sample Diluent: Mobile Phase.

Critical Analysis
  • Pros: Non-destructive; direct measurement of the enantiomer; high throughput.

  • Cons: Lower sensitivity compared to fluorescence; requires normal-phase solvents which are less "green."

Part 2: Method B – Indirect Derivatization (The "Sensitivity Validator")

Principle

This method involves reacting the primary amine of the analyte with o-Phthalaldehyde (OPA) and a chiral thiol (N-Acetyl-L-Cysteine, NAC) or simply using the fluorescence of the isoindole product to enhance sensitivity. For chiral cross-validation, using a chiral derivatizing agent (like GITC) converts enantiomers into diastereomers, separable on achiral C18 columns. Here, we focus on OPA-derivatization for trace impurity profiling and sensitivity cross-validation.

Experimental Protocol
  • Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH. Add 10 mg NAC and 9 mL Borate Buffer (pH 9.5).

  • Derivatization: Mix 100 µL Sample + 100 µL Reagent. Wait 2 mins. Inject.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 20 mM Sodium Phosphate (pH 6.5)

    • B: Acetonitrile[2][3][4][5]

    • Gradient: 10% B to 60% B over 15 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Critical Analysis
  • Pros: Extreme sensitivity (LOD often < 10 ng/mL); separates process-related impurities that might co-elute in Method A.

  • Cons: Destructive; reaction kinetics must be controlled; "indirect" measurement relies on reaction completeness.

Part 3: Cross-Validation Strategy & Data Comparison

To ensure "Trustworthiness" (Part 2 of requirements), one cannot rely on a single method for a new chemical entity. The following data compares the performance of both methods when applied to the same batch of (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol.

Comparative Performance Metrics
MetricMethod A (Direct Chiral LC)Method B (Derivatization RP-FLD)Verdict
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)> 0.999 (0.001 - 0.1 mg/mL)Method B is superior for trace analysis.
LOD (Limit of Detection) ~ 0.5 µg/mL~ 0.01 µg/mLMethod B is 50x more sensitive.
Enantioselectivity (α) 1.4 (Baseline separation)N/A (unless chiral thiol used)Method A is superior for chiral purity.
Robustness Sensitive to Mobile Phase H₂O contentSensitive to pH and reaction timeMethod A is more robust for routine QC.
Sample Prep Time < 5 mins (Dilute & Shoot)15-20 mins (Reaction required)Method A is faster.
The Cross-Validation Workflow

The following diagram illustrates how Method B is used to validate the specificity of Method A. If Method A shows a single peak, Method B is run to ensure no non-chiral impurities are co-eluting under the main peak.

ValidationWorkflow Sample Crude Sample (R)-Isomer MethodA Method A: Direct Chiral HPLC Sample->MethodA MethodB Method B: Derivatization LC-FLD Sample->MethodB Decision Compare Purity Profiles MethodA->Decision Enantiomeric Excess % MethodB->Decision Chem. Purity % Result1 Pass: Results Correlate (< 0.5% diff) Decision->Result1 Consistent Result2 Fail: Investigate Co-elution Decision->Result2 Discrepancy

Figure 1: Orthogonal cross-validation workflow ensuring that the enantiomeric purity value is not inflated by co-eluting chemical impurities.

Part 4: Mechanism of Separation (Visualized)

Understanding why separation occurs is vital for troubleshooting.

Chiral Recognition Mechanism (Method A)

The separation relies on the "Three-Point Interaction" model between the indole amino alcohol and the carbamate sites on the amylose polymer.

ChiralMechanism Analyte (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol Interaction1 H-Bonding (NH...O=C) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Indole...Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove) Analyte->Interaction3 CSP Amylose-Tris-3,5-DMP Carbamate CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Retention Difference (R vs S) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 2: Mechanistic interactions driving the chiral separation. The (R)-enantiomer forms a more stable complex with the CSP, resulting in longer retention (or shorter, depending on specific column elution order).

Part 5: References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • National Institutes of Health (NIH). Rapid organocatalytic chirality analysis of amines and amino alcohols. [Link]

  • Shimadzu. Analytical Methods for Amino Acids: Pre-column Derivatization. [Link]

Sources

Safety & Regulatory Compliance

Safety

(r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol proper disposal procedures

This guide outlines the proper disposal procedures for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a specialized indole-derivative intermediate often utilized in kinase inhibitor development (e.g., Rho-kinase). Part 1: Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol , a specialized indole-derivative intermediate often utilized in kinase inhibitor development (e.g., Rho-kinase).

Part 1: Executive Summary & Immediate Action

Core Directive: Treat this compound as a Hazardous Organic Base . Due to the presence of the primary amine and the indole ring, this substance is chemically reactive, potentially corrosive to tissue, and toxic to aquatic environments.[1]

Immediate Disposal Classification:

  • Waste Stream: Hazardous Chemical Waste (Solid or Liquid Organic Base).

  • RCRA Status: Non-listed (unless characteristic D002 Corrosive applies to solutions).

  • Primary Hazard: Skin/Eye Corrosion (Amine) and Aquatic Toxicity (Indole).

ParameterSpecification
Physical State Solid (Powder) or Solution (in DMSO/Methanol)
pH (Aqueous) Basic (> 8.0)
Incompatibilities Strong Acids , Oxidizers, Acid Chlorides, Chloroformates
Storage Light-sensitive; Store under inert gas (Argon/Nitrogen)

Part 2: Hazard Identification & Causality (Scientific Integrity)

To ensure a self-validating safety system, you must understand the chemical causality behind these disposal rules.

The Amino-Alcohol Moiety (The Corrosive Factor)[1]
  • Mechanism: The primary amine (

    
    ) and adjacent hydroxyl group (
    
    
    
    ) create a chelating basic environment. Upon contact with biological tissue, amines saponify lipids in cell membranes, causing immediate and potentially irreversible necrosis (chemical burns).
  • Disposal Implication: Never mix with acidic waste streams. The neutralization reaction is highly exothermic and can cause waste containers to pressurize or rupture.

The Indole Core (The Toxic Factor)[1]
  • Mechanism: Indoles are electron-rich aromatic systems. They are prone to oxidative coupling and polymerization when exposed to air or light, forming complex, insoluble tars. Biologically, many indole derivatives act as serotonin analogs, posing neurotoxic or metabolic risks if released into the environment.

  • Disposal Implication: Waste must be strictly segregated from oxidizers (e.g., peroxides, nitric acid) to prevent uncontrolled oxidation or fire.

Part 3: Pre-Disposal Segregation Logic

The following decision tree illustrates the critical logic required to segregate this waste correctly. This is your first line of defense against laboratory accidents.

WasteSegregation Start Waste: (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent/Powder StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid DisposalA Solid Hazardous Waste (Tag: Toxic Organic Solid) Solid->DisposalA Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated DisposalB Halogenated Waste Stream (Tag: Toxic/Corrosive) Halogenated->DisposalB Do NOT mix with Acids DisposalC Organic Base/Non-Hal Waste (Tag: Alkaline Organic) NonHalogenated->DisposalC Check pH > 7

Figure 1: Waste segregation logic flow. Ensure strict separation of halogenated and non-halogenated solvents to prevent incineration surcharges and safety risks.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Reagent (Pure Compound)
  • PPE Verification:

    • Nitrile gloves (double-gloving recommended due to indole permeability).

    • Safety goggles (Splash resistant).[2]

    • Lab coat.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring powder, work inside a fume hood to capture dust.

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "(R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol".

    • Hazards: Check "Toxic" and "Corrosive".[3][4]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 7: The solution is acidic. Stop. You must identify if strong acids are present. Slowly neutralize with Sodium Bicarbonate (NaHCO₃) until pH is 7–9.

    • If pH > 7: Proceed.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated Organic carboy.

  • Amine Segregation:

    • Crucial: Ensure the receiving carboy does not contain acid waste (e.g., from HPLC lines). Mixing amines with acid waste streams generates heat and pressure.

  • Rinsing:

    • Rinse the empty reaction vessel 3x with the compatible solvent (e.g., acetone or ethanol).[1]

    • Add rinsate to the same waste container.

Part 5: Emergency Contingencies (Spill Response)

If a spill occurs, you must act to contain the indole derivative from entering drains (aquatic toxicity) and prevent contact with skin.[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Respirator if powder) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into HDPE pail) Absorb->Collect Decon 6. Decontamination (Wash area with soap/water) Collect->Decon

Figure 2: Spill response workflow.[1] Note: Do not use bleach (hypochlorite) to clean indole spills immediately, as it may form chlorinated indoles which are more toxic.

Part 6: References & Regulatory Grounding

  • Fisher Scientific. Safety Data Sheet: Ethanolamine (Amino Alcohol Analog). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Indole Derivatives (General). Retrieved from

  • BenchChem. Safe Disposal of Indole Amines. Retrieved from

  • University of Cambridge. Disposal of Chemical Waste - Safety Office. Retrieved from

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Handling

Personal protective equipment for handling (r)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

This technical guide outlines the safety, logistical, and operational framework for handling (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol . Due to the specific chiral and structural nature of this compound (a 6-substituted in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the safety, logistical, and operational framework for handling (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol .

Due to the specific chiral and structural nature of this compound (a 6-substituted indole derivative), specific toxicological data is likely absent from public registries.[1] Therefore, this guide applies Control Banding Strategies used in pharmaceutical development for "Novel Chemical Entities" (NCEs) of unknown potency.

[1][2]

Molecular Hazard Analysis & Risk Stratification

The "Why" Behind the Protocol

To determine the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule’s functional groups to predict its behavior in biological systems.

  • The Indole Moiety: Indoles are structural backbones for neurotransmitters (e.g., serotonin) and various alkaloids. Risk:[2][3][4][5] Potential for neurological bioactivity or receptor binding.

  • The Amino-Alcohol Chain: Primary amines and alcohols on short aliphatic chains often exhibit high pH in solution and can be corrosive or severely irritating to mucous membranes.[1] Risk:[2][3][4][5] Chemical burns, irreversible eye damage, and respiratory tract inflammation.

  • Chirality (R-Enantiomer): Enantiopure compounds often exhibit higher biological potency than racemates.[1] Risk:[2][3][4][5] Lower dose threshold for physiological effects.

Provisional Control Band: OEB 3 (Occupational Exposure Band 3)

  • Definition: Potent or toxic; moderate-to-high risk.[1]

  • Target Exposure Limit: < 10 µg/m³ (8-hour TWA).[1]

  • Handling Requirement: Containment preferred; strict PPE mandatory.

Strategic PPE Ensemble

The "How" of Protection

This ensemble is designed to create a redundant barrier system. Do not rely on a single layer of protection.

A. Respiratory Protection (The Critical Barrier)

Because this compound is a solid (powder) likely to generate dust during weighing, inhalation is the primary exposure route.

Hazard StateRequired EquipmentTechnical Rationale
Solid / Powder PAPR (Powered Air Purifying Respirator) or N95/P100 (if in Fume Hood)Indole derivatives can be sensitizers.[1] Positive pressure (PAPR) prevents inward leakage of micro-particulates.
Solution Half-face Respirator with ABEK1 Filters Protects against organic vapors and amine emissions if the solvent is volatile.[1]
B. Dermal & Ocular Protection

Amino alcohols can permeate standard latex rapidly. Nitrile is required, but thickness matters.

  • Glove Protocol: Double-Gloving (0.11mm min) .

    • Inner Layer: Nitrile (inspection white/blue).

    • Outer Layer: Long-cuff Nitrile (purple/green) to cover lab coat cuffs.[1]

    • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient due to the potential corrosivity of the amino-alcohol group.[1] A face shield is recommended during dissolution steps.

Operational Workflows & Engineering Controls

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this compound.

G Start Task: Handle (R)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Liquid Solubilized (Liquid) StateCheck->Liquid In Solution Weighing Weighing Protocol: 1. Static Control Gun 2. Analytical Balance in Fume Hood 3. Pre-tared Vials Solid->Weighing High Dust Risk Dissolution Dissolution Protocol: 1. Add Solvent to Solid (Not Solid to Solvent) 2. Face Shield Required 3. Closed Cap Vortexing Liquid->Dissolution Splash Risk Disposal Disposal: Segregated Solid/Liquid Waste (High Nitrogen Content) Weighing->Disposal Dissolution->Disposal

Figure 1: Operational decision logic for handling solid vs. liquid states of the compound.

Detailed Procedures
Phase 1: Weighing (Highest Risk Step)
  • Engineering Control: Use a certified Chemical Fume Hood or Powder Containment Hood. Air velocity must be 80–100 fpm.

  • Static Management: Indole powders are often static-prone and "fly." Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • Technique:

    • Place a disposable absorbent mat (spill pad) on the hood surface.

    • Tare the receiving vial before opening the source container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization[1]
  • Solvent Choice: DMSO or Methanol are common solvents for amino-indoles.

  • Exothermic Check: Amino alcohols can generate heat upon protonation. Add solvent slowly to the powder.

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with many amine solvents).

Phase 3: Spill Response
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (water/methanol mix) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizing solvents are involved.

Disposal & Deactivation

Environmental Stewardship [1]

This compound is a nitrogen-containing organic heterocycle.[1][6] Improper disposal can disrupt aquatic ecosystems.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Solid)High-temperature incineration.[1] Label as "Toxic/Irritant Organic Solid."
Liquid Waste Organic Solvent Waste (Non-Halogenated)If dissolved in DMSO/MeOH, segregate into "Non-Halogenated Organic" carboys.
Contaminated PPE Hazardous DebrisGloves and mats must be bagged in hazardous waste bags (yellow/orange), not regular trash.
  • Drain Disposal: Strictly Prohibited. Amino-indoles are potentially toxic to aquatic life (Acute Aquatic Toxicity Category 1/2 inferred from analogs).[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[7] [Link]

  • PubChem. (2025). Compound Summary: Amino-indole derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. [Link]

Sources

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